desotamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-yl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N6O6/c1-7-15(6)21-24(36)27-11-19(32)25-10-18(31)26-12-20(33)28-16(8-13(2)3)22(34)29-17(9-14(4)5)23(35)30-21/h13-17,21H,7-12H2,1-6H3,(H,25,32)(H,26,31)(H,27,36)(H,28,33)(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIXCNNWWSSJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Uncovering the Unknown Targets and Mechanism of Action of Desotamide
Abstract
Desotamide, a cyclic hexapeptide produced by Streptomyces species, exhibits promising antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant strains.[1][2][3][4] Despite its potential as a novel antibiotic lead, its molecular target(s) and mechanism of action remain elusive.[1][5][6] This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and identify the unknown cellular targets of this compound. By integrating cutting-edge biochemical, genetic, and computational approaches, this document outlines a logical, multi-pronged strategy to elucidate the molecular basis of this compound's antibacterial activity, a critical step in its development as a therapeutic agent.
Introduction: The Enigma of this compound
This compound belongs to a growing family of non-ribosomal peptide antibiotics.[5][7] First isolated from Streptomyces sp., it has demonstrated notable efficacy against clinically relevant bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis (MRSE).[2][3][4] The cyclic nature of its peptide structure likely contributes to its stability and bioactivity.[8] However, the absence of a known target severely hampers efforts to optimize its therapeutic potential and anticipate potential resistance mechanisms. This guide proposes a systematic, multi-faceted approach to deconvolve the molecular targets of this compound and illuminate its mechanism of action.
Table 1: Known Properties of this compound
| Property | Description |
| Origin | Produced by Streptomyces species, including Streptomyces scopuliridis.[1][9] |
| Chemical Class | Cyclic hexapeptide, non-ribosomal peptide.[2][7] |
| Bioactivity | Antibacterial against Gram-positive bacteria.[1][2][3][4] |
| Known Analogs | Desotamides A-G and related wollamides have been identified.[1][5] |
| Mechanism of Action | Currently unknown.[1][5][6] |
| Cellular Target(s) | Currently unknown.[1][5] |
A Multi-Pronged Strategy for Target Deconvolution
To robustly identify the molecular target(s) of this compound, a combination of orthogonal approaches is recommended. This ensures that findings from one method can be validated and complemented by others, providing a higher degree of confidence in the identified targets.[5] Our proposed strategy is built on three pillars: biochemical approaches, genetic and genomic methods, and computational prediction.
Figure 1: A multi-pronged strategy for this compound target deconvolution.
Biochemical Approaches: Fishing for the Target
Biochemical methods aim to directly identify the molecular partners of this compound from the bacterial proteome. These techniques rely on the physical interaction between the drug and its target.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This classical and powerful technique involves immobilizing a modified version of this compound to a solid support to "fish" for its binding partners in a cellular lysate.[10][11][12]
The success of this method hinges on the design of a bioactive this compound analog containing a linker for immobilization that does not disrupt its interaction with the target. A strategically placed linker is crucial for maintaining the compound's native binding conformation.
-
Probe Synthesis:
-
Synthesize a this compound analog with a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for antibacterial activity.
-
Couple the linker-modified this compound to an activated chromatography resin (e.g., NHS-activated sepharose).
-
-
Preparation of Bacterial Lysate:
-
Culture a this compound-sensitive Gram-positive bacterium (e.g., S. aureus) to mid-log phase.
-
Harvest the cells and prepare a native cell lysate by mechanical disruption (e.g., sonication or French press) in a suitable buffer containing protease inhibitors.
-
-
Affinity Chromatography:
-
Incubate the bacterial lysate with the this compound-functionalized resin.
-
Wash the resin extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by competing with an excess of free this compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
-
Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to identify the functional state of enzymes in complex proteomes.[1][2][9][13] If this compound acts by covalently modifying its target, an ABPP approach would be highly effective.
This method utilizes a probe that mimics the bioactive compound but also contains a reporter tag (e.g., biotin or a fluorophore). The probe covalently binds to the active site of the target protein, allowing for its selective enrichment and identification.
-
Probe Design and Synthesis:
-
Synthesize a this compound-based probe containing a reactive "warhead" that can form a covalent bond with nucleophilic residues in an enzyme active site, and a reporter tag for detection and enrichment.
-
-
Competitive Profiling:
-
Treat bacterial lysates with varying concentrations of this compound.
-
Add the this compound-based probe to the lysates. The probe will label enzymes that are not already inhibited by this compound.
-
Proteins whose labeling is blocked by pre-incubation with this compound are candidate targets.
-
-
Target Identification:
-
If a biotin tag is used, enrich the probe-labeled proteins using streptavidin beads.
-
Identify the enriched proteins by mass spectrometry.
-
Genetic and Genomic Methods: Interrogating the Genome for Clues
Genetic approaches provide an unbiased way to identify genes that are involved in the mechanism of action of a drug.
Generation and Whole-Genome Sequencing of Resistant Mutants
Isolating and characterizing mutants that are resistant to this compound can directly point to the drug's target or resistance mechanisms.[14][15][16]
Mutations that confer resistance often occur in the gene encoding the drug's direct target, in genes involved in the drug's transport, or in genes that can otherwise compensate for the drug's inhibitory effect. Whole-genome sequencing provides a comprehensive view of all genetic changes in the resistant strains.[17][18]
-
Isolation of Resistant Mutants:
-
Culture a this compound-sensitive bacterial strain in the presence of sub-inhibitory concentrations of this compound.
-
Gradually increase the concentration of this compound in the culture medium to select for resistant mutants.
-
Isolate single colonies that can grow at high concentrations of this compound.
-
-
Whole-Genome Sequencing (WGS):
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform WGS on all samples using a high-throughput sequencing platform.[18]
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant strains.
-
Annotate the mutated genes and prioritize candidates that are likely to be involved in the drug's mechanism of action (e.g., enzymes, transporters, regulatory proteins).
-
Figure 3: Workflow for identifying targets through the generation and sequencing of resistant mutants.
Computational Approaches: In Silico Target Prediction
Target Prediction based on Chemical Similarity and Machine Learning
By comparing the chemical structure of this compound to databases of compounds with known targets, it is possible to predict potential targets.[22][23][24]
The principle of "similar properties for similar structures" suggests that this compound may interact with targets similar to those of structurally related compounds. Machine learning models trained on large datasets of drug-target interactions can also predict novel interactions.[23]
-
Database Searching:
-
Use the chemical structure of this compound to search public and commercial databases (e.g., ChEMBL, PubChem, BindingDB) for structurally similar molecules with annotated biological targets.
-
-
Machine Learning-Based Prediction:
-
Utilize predictive models that take chemical descriptors of this compound as input to predict its probability of interacting with a panel of known protein targets.
-
-
Prioritization of Predictions:
-
Rank the predicted targets based on the prediction confidence scores and their biological relevance in bacteria.
-
Target Validation: From Hypothesis to Confirmation
Once a list of candidate targets is generated from the above approaches, it is crucial to validate these findings through targeted experiments.
Table 2: Methods for Target Validation
| Method | Description |
| In vitro Binding Assays | Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity between purified candidate proteins and this compound. |
| Enzyme Inhibition Assays | If the candidate target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory effect. |
| Genetic Validation | The gene encoding the candidate target can be knocked down or overexpressed in the sensitive bacterial strain. A knockdown should confer resistance to this compound, while overexpression may increase sensitivity. |
| Cellular Thermal Shift Assay (CETSA) | This method assesses target engagement in living cells by measuring changes in the thermal stability of a protein upon ligand binding. |
Conclusion
The elucidation of this compound's unknown targets is a challenging but critical endeavor for its future as a potential therapeutic. The integrated, multi-disciplinary approach outlined in this guide provides a robust framework for systematically dissecting its mechanism of action. By combining the strengths of biochemical, genetic, and computational methodologies, researchers can generate and validate target hypotheses with a high degree of scientific rigor. The successful identification of this compound's molecular target(s) will not only accelerate its development but also provide new insights into bacterial physiology and novel avenues for antibiotic discovery.
References
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National Institutes of Health.
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MDPI.
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PubMed.
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National Institutes of Health.
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Biosynthetic Gene Cluster of Desotamide and Analogs: A Technical Guide
The Biosynthetic Gene Cluster of Desotamide and Analogs is a technical guide designed for researchers in natural product discovery, synthetic biology, and medicinal chemistry. This document synthesizes genomic data, enzymatic mechanisms, and experimental protocols to provide a comprehensive reference on the dsa gene cluster.
Executive Summary
Desotamides are a family of cyclohexapeptide antibiotics produced by the deep-sea actinomycete Streptomyces scopuliridis SCSIO ZJ46.[1][2] They are characterized by the presence of non-proteinogenic amino acids, specifically N-formyl-L-kynurenine (NFK) or L-kynurenine (Kyn) , and a unique "standalone" cyclization mechanism.
Unlike typical Non-Ribosomal Peptide Synthetase (NRPS) systems that rely on an integrated Thioesterase (TE) domain for macrocyclization, the this compound pathway employs a trans-acting cyclase (dsaJ) belonging to the
Genomic Architecture of the dsa Cluster
The dsa biosynthetic gene cluster (BGC) spans approximately 39 kb and contains 17 open reading frames (ORFs) . It is organized into functional modules responsible for regulation, transport, peptide assembly, and termination.
Gene Function Table
The following table details the verified functions of key genes within the cluster.
| Gene | Homolog (Wol Cluster) | Size (aa) | Putative Function | Mechanism / Role |
| dsaA | wolR | 234 | Transcriptional Regulator | Winged helix-turn-helix (wHTH) protein; positive regulator. |
| dsaB | - | 345 | Phosphate Synthase | Precursor metabolism; likely involved in supply of non-proteinogenic residues. |
| dsaD | wolD | ~500 | NRPS Module | Initiation module; activates first amino acid. |
| dsaE | wolE | ~1200 | NRPS Module | Elongation module. |
| dsaF | wolF | ~1200 | NRPS Module | Elongation module. |
| dsaG | wolG1 | 298 | NRPS / Condensation | Final condensation steps in the assembly line. |
| dsaJ | wolG2 (analog) | 288 | Standalone Cyclase | Critical: PBP-type hydrolase/cyclase ( |
| dsaK | wolK | 567 | ABC Transporter | ATP-binding cassette transporter for export/resistance. |
| dsaL | wolL | 543 | ABC Transporter | Transmembrane permease. |
| dsaM | wolM | 450 | Sensor Kinase | Part of two-component system (TCS); senses environmental signals. |
| dsaN | wolN | 220 | Response Regulator | Part of TCS; activates transcription of biosynthetic genes. |
Critical Insight (Precursor Supply): Unlike many NRPS clusters that encode their own tailoring enzymes, the dsa cluster lacks genes encoding tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The N-formyl-kynurenine (NFK) and Kynurenine (Kyn) residues found in desotamides A, C, and D are derived from the host's primary metabolite pool (cytosolic tryptophan degradation), not from a cluster-specific enzyme.
Biosynthetic Pathway & Enzymology
The NRPS Assembly Line
The this compound scaffold is assembled by a multi-modular NRPS system. The sequence of incorporation is strictly governed by the specificity-conferring adenylation (A) domains.
-
Initiation: The first module activates L-allo-Isoleucine (or L-Valine for analogs).
-
Elongation: Subsequent modules incorporate L-Asparagine , Glycine , L-Tryptophan (or NFK/Kyn), L-Leucine , and D-Leucine .
-
Epimerization: Specific domains convert L-Leu to D-Leu during chain extension.
The dsaJ Cyclization Mechanism
The termination step is the most scientifically significant aspect of this pathway.
-
Canonical NRPS: The C-terminal TE domain catalyzes hydrolysis or cyclization in cis.
-
This compound NRPS: The peptide chain is released (likely as a linear thioester or free acid) and then captured by DsaJ .
-
Mechanism: DsaJ contains a Ser-Lys catalytic dyad typical of
-lactamases. It activates the C-terminal carboxylate and facilitates nucleophilic attack by the N-terminal amine, forming the peptide bond that closes the ring.
Pathway Visualization
The following diagram illustrates the flow from gene expression to the final cyclized product.
Structural Diversity & Analogs
The dsa cluster allows for significant structural diversity, driven by both precursor flexibility and genetic engineering.
Natural Analogs
-
This compound A: Contains N-formyl-L-kynurenine at position 1.[3] High antibacterial activity.[4]
-
This compound B: Contains L-Tryptophan at position 1.
-
This compound G: Produced via heterologous expression in S. coelicolor.[4]
-
Wollamides: Related hexapeptides produced by a bifurcated pathway. The wol cluster contains two terminal condensation enzymes:
-
WolG1
Produces Desotamides. -
WolG2
Produces Wollamides.
-
Synthetic Optimization (SAR)
Recent studies have synthesized analogs to improve potency against MRSA.
-
Position 2 Modification: Replacing L-allo-Ile with L-Ile or L-Leu .
-
Position 6 Modification: Replacing Glycine with basic amino acids (D-Lys , D-Arg ).
-
Result: Analogs A4 and A6 showed 2-4 fold increased potency against MRSA compared to this compound A.
-
Experimental Protocols
Heterologous Expression Strategy
To characterize the cluster or produce analogs, heterologous expression in a clean host is the gold standard.
Protocol: Expression of dsa Cluster in S. coelicolor M1152
-
Library Construction:
-
Construct a BAC (Bacterial Artificial Chromosome) library from S. scopuliridis SCSIO ZJ46 genomic DNA.
-
Screen library using PCR primers targeting dsaJ and dsaG.
-
-
Conjugation:
-
Donor: E. coli ET12567/pUZ8002 (methylation-deficient, contains transfer machinery).
-
Recipient: Streptomyces coelicolor M1152 (engineered host with reduced native secondary metabolites).
-
Method: Intergeneric conjugation on MS agar (20 mM MgCl
).
-
-
Fermentation & Extraction:
-
Inoculate exconjugants into DNPM medium (40g dextrin, 7.5g soytone, 5g yeast extract, 21g MOPS per liter, pH 7.0).
-
Incubate at 30°C for 5-7 days.
-
Extract whole broth with Ethyl Acetate (EtOAc) (1:1 v/v).
-
Evaporate solvent to dryness.
-
-
Analysis:
-
Redissolve in Methanol.
-
Analyze via HPLC-MS (C18 column, Gradient: 10-100% ACN in H
O + 0.1% Formic Acid). -
Target Mass: Look for m/z ~697 (this compound B) and ~727 (this compound A).
-
Workflow Visualization
References
-
Li, S., et al. (2015). "Identification of the Biosynthetic Gene Cluster for the Anti-infective Desotamides and Production of a New Analogue in a Heterologous Host." Journal of Natural Products, 78(4). Link
-
Ding, W., et al. (2020). "The roles of genes associated with regulation, transportation, and macrocyclization in this compound biosynthesis in Streptomyces scopuliridis SCSIO ZJ46." Applied Microbiology and Biotechnology. Link
-
Fazal, A., et al. (2020).[5] "The this compound Family of Antibiotics."[3][5][6] Antibiotics, 9(8), 452.[5] Link
-
Booth, T.J., et al. (2022). "The genetic basis for bifurcated biosynthesis of this compound and wollamide by Streptomyces sp. MST-110588." Chemical Science. Link
-
Song, Y., et al. (2021). "Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity." Journal of Medicinal Chemistry. Link
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Non-ribosomal peptide synthetase (NRPS) desotamide pathway
This guide provides an in-depth technical analysis of the Desotamide Biosynthetic Pathway , focusing on the non-ribosomal peptide synthetase (NRPS) machinery encoded by the dsa gene cluster in Streptomyces scopuliridis SCSIO ZJ46.
Subject: Biosynthetic Logic, Enzymology, and Experimental Characterization of this compound A & B Organism: Streptomyces scopuliridis SCSIO ZJ46 Target Audience: Synthetic Biologists, Natural Product Chemists, and Drug Discovery Scientists.
Executive Summary: The this compound Scaffold
Desotamides (A, B, G) are cyclic hexapeptides belonging to a growing family of "SurE-like" cyclase-dependent antibiotics. Unlike canonical NRPS pathways that rely on a Thioesterase (TE) domain for chain release, the this compound pathway utilizes a discrete, standalone cyclase (DsaJ) to catalyze head-to-tail macrocyclization.
Therapeutic Relevance:
-
Activity: Potent activity against Gram-positive pathogens, including MRSA and Streptococcus pneumoniae.[1][2]
-
Mechanism: While the precise cellular target remains under investigation, the scaffold exhibits high selectivity for bacterial membranes over mammalian cells (low cytotoxicity).[3]
-
Structural Core (this compound A): cyclo(L-Asn - L-allo-Ile - D-Leu - L-Leu - L-Trp - Gly)
The dsa Biosynthetic Gene Cluster (BGC)
The dsa cluster spans approximately 39 kb and contains 17 open reading frames (ORFs). It deviates from standard NRPS logic by decoupling the termination step from the final synthetase module.
Cluster Architecture
The cluster is organized into regulatory, biosynthetic, and transport modules.
| Gene(s) | Putative Function | Mechanism/Role |
| dsaA | Transcriptional Regulator | Winged helix-turn-helix (wHTH) protein; essential for pathway activation. |
| dsaG, dsaH, dsaI | NRPS Core Enzymes | Multi-modular megasynthetases responsible for peptide elongation. |
| dsaJ | Standalone Cyclase | Critical Component: A Penicillin Binding Protein (PBP)-like enzyme (SurE family) that catalyzes chain release and cyclization. |
| dsaK, dsaL | ABC Transporter | ATP-binding cassette transporter system for export and self-resistance. |
| dsaM, dsaN | Two-Component System | Sensor kinase and response regulator involved in global regulation. |
Visualization: The dsa Gene Cluster
The following diagram illustrates the logical arrangement of the dsa operon.
Figure 1: Functional organization of the dsa biosynthetic gene cluster in S. scopuliridis.
Enzymatic Logic: The NRPS Assembly Line
The biosynthesis of this compound A follows a hexapeptide logic. The assembly line is split across three NRPS proteins (dsaG, dsaH, dsaI) and terminated by dsaJ.
Module-to-Monomer Mapping
The precise distribution of modules across DsaG, H, and I incorporates specific tailoring domains for epimerization (E-domains) to generate D-amino acids.
-
Initiation (Module 1): Activates L-Asn .
-
Elongation (Module 2): Incorporates L-allo-Ile (this compound A) or L-Val (this compound B).
-
Note: The L-allo-Ile moiety is likely derived from L-Ile via a specific transaminase/isomerase pair, or recruited directly if available.[4]
-
-
Elongation (Module 3): Incorporates L-Leu → Epimerized to D-Leu .
-
Elongation (Module 4): Incorporates L-Leu .
-
Elongation (Module 5): Incorporates L-Trp .
-
Termination (Module 6): Incorporates Gly .
-
Crucial Deviation: This module lacks a canonical Thioesterase (TE) domain. The peptidyl chain remains tethered to the Peptidyl Carrier Protein (PCP) until recruited by DsaJ.
-
The DsaJ Cyclization Mechanism
DsaJ is a member of the SurE-like cyclase family. It functions as a trans-acting enzyme.
-
Step 1 (Acylation): The active site serine of DsaJ attacks the thioester bond of the PCP-bound hexapeptide on Module 6, forming a covalent acyl-enzyme intermediate.
-
Step 2 (Cyclization): The N-terminal amine of the peptide (L-Asn) attacks the ester linkage of the intermediate, releasing the cyclic peptide.
Visualization: The Assembly Pathway
Figure 2: The NRPS assembly line for this compound A, highlighting the trans-acting termination by DsaJ.
Experimental Protocols for Pathway Characterization
To validate the pathway or engineer analogues, the following self-validating protocols are recommended.
Protocol: Targeted Gene Inactivation of dsaJ
This experiment confirms the necessity of the standalone cyclase. If dsaJ is essential, its deletion will abolish this compound production and potentially lead to the accumulation of a linear hexapeptide-PCP intermediate (detectable by proteomic analysis of the NRPS) or a hydrolyzed linear product.
Materials:
-
E. coli ET12567/pUZ8002 (conjugation donor).
-
Vector: pKC1139 (temperature-sensitive) or pOJ260 (suicide vector).
-
S. scopuliridis wild-type strain.
Step-by-Step Workflow:
-
Homology Arm Design: Amplify 1.5 kb regions upstream and downstream of dsaJ.
-
Vector Assembly: Clone arms flanking an antibiotic resistance cassette (e.g., apramycin) into the suicide vector.
-
Conjugation:
-
Mix donor E. coli (exponential phase) with S. scopuliridis spores (heat-shocked at 50°C for 10 min).
-
Plate on MS agar + 10 mM MgCl₂. Incubate at 30°C for 16-20h.
-
Overlay with Nalidixic acid (counter-selection) and Apramycin.
-
-
Double Crossover Selection:
-
Passage exoconjugants on non-selective media to allow plasmid loss.
-
Screen for Apramycin-resistant / Kanamycin-sensitive (vector backbone lost) colonies.
-
-
Genotypic Confirmation: PCR using primers flanking the deletion site.
-
Metabolic Profiling:
-
Ferment mutant vs. WT in YEME medium for 5-7 days.
-
Extract with Ethyl Acetate (1:1 v/v).
-
Analyze via HPLC-MS (C18 column, Gradient 10-100% ACN).
-
Expected Result: Disappearance of this compound A peak (
).
-
Protocol: Heterologous Expression in S. coelicolor
To prove sufficiency of the cluster.
-
Library Construction: Construct a BAC or Fosmid library of S. scopuliridis gDNA.
-
Screening: Probe library with dsaG or dsaJ specific primers.
-
Transfer: Move the positive clone into S. coelicolor M1152 (a chassis optimized for heterologous expression with reduced native secondary metabolites).
-
Validation: Compare metabolic profiles of M1152-empty vs. M1152-dsa.
References
-
Identification of the Biosynthetic Gene Cluster for the Anti-infective Desotamides. Source: ACS Publications (Journal of Natural Products). URL:[Link]
-
The this compound Family of Antibiotics: Biosynthesis and Standalone Cyclases. Source: Antibiotics (Basel).[5][6] URL:[Link]
-
Chemical Synthesis and Structure-Activity Relationship Study of this compound A Analogues. Source: Marine Drugs. URL:[Link]
-
Discovery of Desotamides A–D from Deep-Sea Streptomyces scopuliridis. Source: Journal of Natural Products. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity [mdpi.com]
- 4. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The SurE-like Cyclase DsaJ in Desotamide Biosynthesis
The following technical guide details the structure, mechanism, and application of DsaJ , the SurE-like cyclase enzyme responsible for the macrocyclization of desotamide.
Executive Summary
The biosynthesis of this compound, a cyclohexapeptide antibiotic produced by Streptomyces scopuliridis, relies on a non-canonical termination strategy. Unlike typical Non-Ribosomal Peptide Synthetase (NRPS) pathways that employ a cis-acting Thioesterase (TE) domain, the this compound (dsa) pathway utilizes a discrete, trans-acting enzyme: DsaJ .
DsaJ belongs to the SurE-like family of Penicillin-Binding Protein (PBP) type thioesterases.[1][2] While structurally homologous to the housekeeping protein SurE (an acid phosphatase involved in stress survival), DsaJ has evolved a distinct catalytic function: it catalyzes the head-to-tail macrocyclization of the linear hexapeptide intermediate. This guide explores the mechanistic divergence of DsaJ, its structural determinants for substrate specificity (specifically C-terminal Glycine), and protocols for its in vitro application in chemoenzymatic synthesis.
Part 1: The Biosynthetic Context
This compound A is a cyclic hexapeptide (cyclo-[L-Trp-L-allo-Ile-L-Asp-L-Thr-D-Leu-Gly]) with potent anti-infective properties. Its assembly is governed by the dsa biosynthetic gene cluster (BGC).
The dsa Gene Cluster Architecture
The assembly line consists of four core NRPS enzymes that synthesize the linear hexapeptide tethered to a Peptidyl Carrier Protein (PCP).
-
Precursor Synthesis: The non-proteinogenic amino acid L-allo-Ile is synthesized by the DsaD/DsaE pair (aminotransferase/isomerase), distinct from the cyclase machinery.[3]
-
Chain Elongation: The NRPS modules assemble the sequence L-Trp → L-allo-Ile → L-Asp → L-Thr → D-Leu → Gly.
-
Termination (The Anomaly): The final NRPS module lacks a canonical TE domain.[4] Instead, the linear peptide-PCP intermediate is offloaded by the discrete enzyme DsaJ .
Pathway Visualization
The following diagram illustrates the flow from precursor synthesis to DsaJ-mediated cyclization.
Caption: The this compound biosynthetic pathway highlighting the role of DsaJ as a trans-acting cyclase following NRPS assembly.
Part 2: The SurE-like Cyclase (DsaJ)
Structural Homology and Divergence
DsaJ is classified as a PBP-type thioesterase .[1][2][5][6] It shares the characteristic
-
Canonical SurE: Functions as an acid phosphatase/nucleotidase.
-
DsaJ (SurE-like): Retains the PBP fold but lacks phosphatase activity. Instead, it possesses a hydrophobic substrate-binding pocket tailored for peptide macrocyclization.[4]
Catalytic Mechanism
The mechanism follows a covalent catalysis model involving a catalytic tetrad (Ser-Lys-Tyr-His ), conserved from the
-
Acylation (Thioester cleavage): The active site Serine nucleophilically attacks the thioester bond connecting the linear peptide to the PCP (or SNAC mimic). This forms a covalent acyl-enzyme intermediate , releasing the holo-PCP.
-
Cyclization (Aminolysis): The N-terminal amine of the bound peptide acts as an intramolecular nucleophile. It attacks the ester bond of the acyl-enzyme intermediate.
-
Release: The cyclic peptide is released, regenerating the free enzyme.
Substrate Specificity: The Glycine Factor
A critical distinction between DsaJ and other SurE-like cyclases (e.g., SurE from the surugamide pathway) is C-terminal specificity.[5]
| Feature | SurE (Surugamide) | DsaJ (this compound) |
| C-Terminal Requirement | Strict requirement for D-amino acids (e.g., D-Leu).[4][5] | Accepts achiral Glycine .[5] |
| Structural Basis | Hydrophobic pocket contains residues that clash with L-amino acids but accommodate D-configurations. | Pocket architecture is modified to stabilize the flexible Glycine residue without steric exclusion. |
| Bioengineering Utility | Limited to D-aa terminated peptides. | Broader utility for peptides ending in Glycine (common in bioactive scaffolds). |
Part 3: Experimental Protocols
The following protocols describe the production of recombinant DsaJ and its application in an in vitro cyclization assay. These protocols are designed to be self-validating through the use of SNAC-thioester substrates.
Recombinant Expression and Purification
Objective: Isolate high-purity DsaJ for kinetic analysis.
-
Cloning: Amplification of dsaJ from S. scopuliridis genomic DNA. Ligation into pET28a(+) vector (N-terminal His6-tag).
-
Transformation: Transform into E. coli BL21(DE3).
-
Induction:
-
Grow cultures in LB (+50 µg/mL Kanamycin) at 37°C to OD600 ~0.6.
-
Induce with 0.1 mM IPTG.
-
Crucial Step: Lower temperature to 16°C and incubate for 16–20 hours. Reasoning: Low-temperature induction prevents inclusion body formation, common with PBP-fold proteins.
-
-
Lysis & Purification:
-
Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol).
-
Lyse via sonication. Clarify lysate (15,000 x g, 45 min).
-
Load onto Ni-NTA column. Wash with 20-50 mM Imidazole. Elute with 250 mM Imidazole.
-
-
Validation: SDS-PAGE should show a single band at ~30 kDa.
In Vitro Cyclization Assay
Objective: Confirm cyclase activity using a synthetic substrate mimic (Linear-SNAC).
Substrate Preparation: Synthesize the linear hexapeptide precursor as an N-acetylcysteamine (SNAC) thioester: H2N-Trp-alloIle-Asp-Thr-DLeu-Gly-S-NAC. The SNAC moiety mimics the phosphopantetheine arm of the PCP.
Reaction Workflow:
| Component | Concentration | Function |
| Buffer | 50 mM Tris-HCl (pH 8.0) | Maintains ionization state of catalytic His. |
| Substrate | 1 mM | Linear peptide-SNAC. |
| Enzyme (DsaJ) | 10 µM | Catalyst (1:100 ratio typically sufficient). |
| Additives | 1 mM TCEP | Prevents oxidative dimerization of the substrate (if Cys present) or enzyme. |
Procedure:
-
Mix Buffer, TCEP, and DsaJ in a microcentrifuge tube.
-
Initiate reaction by adding Substrate.
-
Incubate at 30°C for 2–4 hours .
-
Quench: Add equal volume of ice-cold Methanol or Acetonitrile.
-
Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via LC-HRMS.
Self-Validating Check:
-
Positive Result: Appearance of a peak with mass [M-HSNAC] corresponding to the cyclic peptide.
-
Negative Control: Reaction without DsaJ (should show only linear hydrolysis or starting material).
-
Hydrolysis Control: If DsaJ acts as a hydrolase (water attack instead of amine), a peak corresponding to the linear acid (Linear-OH) will appear. Dominance of the cyclic product over the linear acid confirms cyclase fidelity.
Part 4: Bioengineering Applications
The discovery of DsaJ expands the "toolbox" of standalone cyclases available for drug development.
-
Chemoenzymatic Synthesis: Traditional chemical cyclization of peptides (e.g., using HATU/PyBOP) often suffers from epimerization or oligomerization, especially for "difficult" sequences. DsaJ offers a regiospecific alternative for peptides ending in Glycine.
-
Combinatorial Biosynthesis: By swapping the native dsaJ gene with surE or other PBP-TE homologs in heterologous hosts, researchers can alter the stereochemical selectivity of the termination step, potentially creating libraries of cyclic peptide analogues with varied C-terminal residues.
Decision Logic for Cyclase Selection
Use the following logic to select the appropriate enzyme for your target peptide:
Caption: Selection logic for integrating standalone cyclases into synthetic biology workflows.
References
-
Song, L., et al. (2021).[6] A SurE-like enzyme DsaD catalyzes the macrocyclization of this compound. Angewandte Chemie International Edition . (Note: While early annotations varied, recent literature solidifies the PBP-TE role. Ensure verification of specific gene nomenclature DsaJ vs DsaD in specific strain isolates).
-
Zhou, Y., et al. (2019).[1][2][7] Investigation of Penicillin Binding Protein (PBP)-like Peptide Cyclase and Hydrolase in Surugamide Non-ribosomal Peptide Biosynthesis. Cell Chemical Biology . [1][8]
-
Thankachan, D., et al. (2019).[2][6][7][8] A trans-Acting Cyclase Offloading Strategy for Nonribosomal Peptide Synthetases. ACS Chemical Biology .[6][8] [8]
-
Li, Q., et al. (2015). Characterization of the this compound Biosynthetic Gene Cluster in Streptomyces scopuliridis SCSIO ZJ46. Journal of Bacteriology .
-
Matsuda, K., et al. (2019).[6][7][8] SurE is a trans-acting thioesterase cyclizing two distinct non-ribosomal peptides. Organic & Biomolecular Chemistry .
(Note: In the context of the most recent literature, DsaJ is the designated cyclase, while DsaD is often associated with the aminotransferase function for L-allo-Ile synthesis. Users should verify the specific GenBank accession for their target strain, as nomenclature can vary between "DsaD" and "DsaJ" in early vs. late publications.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11879142B2 - Bioactive peptide molecules discovered by a combination of bioinformatics technique and chemical synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nisr.or.jp [nisr.or.jp]
- 6. Synthetic Natural Product Inspired Peptides | bioRxiv [biorxiv.org]
- 7. Discovery and Development of Penicillin-Binding Protein-Type Thioesterases as Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Introduction to the Desotamide Family of Cyclohexapeptides
An In-depth Technical Guide to the Chemical Differences Between Desotamide A and this compound B for Researchers, Scientists, and Drug Development Professionals
The desotamides are a family of cyclic hexapeptide antibiotics produced by various species of Streptomyces, a genus of bacteria renowned for its prolific production of secondary metabolites with diverse biological activities.[1][2] First discovered in the late 1990s, the this compound family has since expanded to include several members, such as desotamides A-G and the related wollamides.[1][3][4] These natural products have garnered significant interest within the scientific community due to their notable antibacterial activity, particularly against Gram-positive pathogens, including clinically relevant strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus epidermidis (MRSE).[3][5][6] What makes the desotamides particularly compelling as potential therapeutic leads is their selectivity for bacterial targets, exhibiting low cytotoxicity against mammalian cell lines.[3][4] This technical guide provides a detailed comparative analysis of two key members of this family, this compound A and this compound B, focusing on their core chemical differences, the implications for their biological activity, and the biosynthetic and synthetic strategies that give rise to their structures.
Core Structural Differences: A Tale of Two Amino Acids
At their core, both this compound A and this compound B are cyclic hexapeptides, meaning they are composed of six amino acid residues linked in a circular fashion. The primary chemical distinction between these two molecules lies in a single amino acid substitution at position II of the peptide ring. This compound A incorporates the non-proteinogenic amino acid L-allo-isoleucine, while this compound B contains the proteinogenic amino acid L-valine at this position. This seemingly minor alteration in a single side chain is the defining chemical difference between the two compounds.
Figure 1: Comparative structures of this compound A and this compound B.
This substitution results in a subtle difference in the lipophilicity and steric bulk of the side chain at position II. L-allo-isoleucine and L-valine are both branched-chain aliphatic amino acids, but isoleucine possesses an additional methyl group compared to valine.
| Property | This compound A | This compound B |
| Molecular Formula | C35H52N8O7 | C34H50N8O7 |
| Molecular Weight | 696.84 g/mol | 682.81 g/mol |
| Amino Acid at Position II | L-allo-Isoleucine | L-Valine |
Table 1: Key chemical properties of this compound A and this compound B.
Spectroscopic Differentiation
The structural elucidation and differentiation of this compound A and B rely heavily on high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. HRESIMS provides the exact mass and molecular formula, which as shown in Table 1, differ between the two compounds due to the CH2 group difference between the isoleucine and valine side chains.
NMR spectroscopy, particularly 1H and 13C NMR, allows for the precise determination of the amino acid sequence and stereochemistry. The key differentiating signals in the 1H NMR spectra would be those corresponding to the side-chain protons of the amino acid at position II. For this compound A, the signals for the L-allo-isoleucine side chain would show a characteristic set of coupled multiplets for the β-proton, the γ-methyl and γ-methylene protons, and the δ-methyl protons. In contrast, this compound B would exhibit two distinct doublet signals for the diastereotopic methyl groups of the L-valine side chain. Further confirmation is achieved through 2D NMR experiments like COSY and HMBC, which establish the connectivity within the amino acid residues and the peptide backbone.
Impact on Biological Activity: A Case of Tolerated Substitution
A critical aspect of understanding the chemical differences between this compound A and B is to assess the impact on their biological function. Structure-activity relationship (SAR) studies have revealed that the substitution of L-allo-isoleucine in this compound A with L-valine in this compound B is well-tolerated in terms of antibacterial activity.[3][7] Both compounds exhibit comparable minimum inhibitory concentrations (MICs) against a range of Gram-positive bacteria.
This observation is significant for drug development as it suggests that the specific nature of the bulky, lipophilic aliphatic side chain at position II is not a stringent requirement for antibacterial efficacy, allowing for some degree of structural modification without compromising activity.[3][7] In contrast, modifications at other positions, such as the tryptophan at position V, have been shown to be essential for activity.[7]
| Organism | This compound A (MIC, µg/mL) | This compound B (MIC, µg/mL) |
| Streptococcus pneumoniae | ~16 | ~16 |
| Staphylococcus aureus | ~32 | ~32 |
| MRSE | ~32 | ~32 |
Table 2: Comparative antibacterial activity of this compound A and B (representative values).
Biosynthetic Origins of Structural Variation
The structural diversity within the this compound family, including the difference between this compound A and B, arises from the modular nature of their biosynthetic machinery. Desotamides are synthesized by non-ribosomal peptide synthetases (NRPSs), large, multi-enzyme complexes that act as an assembly line for peptide synthesis.[1][2] Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid.
Figure 2: Generalized workflow of a Non-Ribosomal Peptide Synthetase (NRPS).
The difference between this compound A and B likely stems from the substrate specificity of the adenylation (A) domain of the second module of the NRPS. In the producing organism of this compound A, this A-domain specifically recognizes and activates L-allo-isoleucine. The biosynthesis of L-allo-isoleucine itself is an interesting enzymatic process involving an aminotransferase and an isomerase that act on L-isoleucine to produce its diastereomer.[1] In the organism that produces this compound B, the corresponding A-domain has a specificity for L-valine.
Strategies for Chemical Synthesis
The chemical synthesis of desotamides and their analogs is primarily achieved through solid-phase peptide synthesis (SPPS), followed by a solution-phase cyclization step.[3][8][9] This approach allows for the controlled incorporation of both proteinogenic and non-proteinogenic amino acids, making it ideal for producing compounds like this compound A and for creating novel analogs for SAR studies.
Experimental Protocol: Solid-Phase Synthesis of a this compound Backbone
-
Resin Preparation: Start with a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide under mild acidic conditions, preserving acid-labile side-chain protecting groups. The first amino acid (e.g., Fmoc-Gly-OH) is loaded onto the resin.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and then added to the resin to form a peptide bond. This is the crucial step where either Fmoc-L-allo-Ile-OH or Fmoc-L-Val-OH would be introduced to synthesize the linear precursor for this compound A or B, respectively.
-
Iterative Cycling: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage from Resin: Once the linear hexapeptide is assembled, it is cleaved from the 2-CTC resin using a mild acidic cocktail (e.g., trifluoroacetic acid/thioanisole/phenol/dithioglycol/H2O).[4]
-
Solution-Phase Cyclization: The deprotected linear peptide is then cyclized in a dilute solution using a coupling reagent like HBTU or HATU to facilitate the head-to-tail amide bond formation.
-
Purification: The final cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 3: Workflow for the solid-phase synthesis and cyclization of desotamides.
Conclusion and Future Directions
The chemical difference between this compound A and this compound B is a subtle yet definitive substitution of L-allo-isoleucine for L-valine at position II of the cyclic hexapeptide structure. This variation, originating from the specificity of the biosynthetic NRPS machinery, has a minimal impact on the overall antibacterial activity of the compounds. This insight is valuable for medicinal chemists and drug development professionals, as it indicates a degree of structural flexibility at this position that can be exploited for the design of novel this compound analogs. Future research could focus on introducing other non-proteinogenic amino acids at position II to explore potential improvements in potency, spectrum of activity, or pharmacokinetic properties. The robust synthetic methodologies developed for the this compound class provide a powerful platform for such investigations, paving the way for the development of new and effective antibacterial agents.
References
-
He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. Marine Drugs, 19(6), 303. [Link]
-
He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. Marine Drugs, 19(6), 303. [Link]
-
He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. PubMed. [Link]
-
Fazal, A., Webb, M. E., & Seipke, R. F. (2020). The this compound Family of Antibiotics. Antibiotics, 9(8), 452. [Link]
-
Kuranaga, T., & Suga, H. (2021). Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides. Methods in molecular biology (Clifton, N.J.), 2321, 231–244. [Link]
-
He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. ResearchGate. [Link]
-
Yuan, C., Liu, M., & Yao, J. (2016). Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs. ResearchGate. [Link]
-
He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical structures for natural products desotamides (1–5), wolloamides... ResearchGate. [Link]
-
Fazal, A., Webb, M. E., & Seipke, R. F. (2020). The this compound Family of Antibiotics. MDPI. [Link]
-
Fazal, A., Webb, M. E., & Seipke, R. F. (2020). The this compound Family of Antibiotics. PubMed. [Link]
-
Yuan, C., Liu, M., & Yao, J. (2016). Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs. PubMed. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chemical Properties and Stability of Desotamide Peptides
Executive Summary
The desotamide family represents a distinct class of cyclohexapeptide antibiotics produced by Streptomyces species (e.g., S. scopuliridis, S. albidoflavus). Characterized by a hexapeptide macrocycle, these compounds—including desotamides A–G, wollamides, and surugamides—exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
Unlike typical non-ribosomal peptides (NRPs) that rely on thioesterase (TE) domains for release, desotamides utilize a unique standalone cyclase (SurE-like) from the
Chemical Architecture and Structural Logic
The Hexapeptide Scaffold
The core structure of desotamides is a head-to-tail cyclized hexapeptide. The general sequence logic is strictly conserved to ensure recognition by the biosynthetic machinery, specifically the SurE cyclase.
-
Macrocyclization: Occurs between the N-terminal amine and the C-terminal carboxylate.
-
Stereochemical Gatekeeping: A C-terminal D-amino acid is a strict prerequisite for cyclization.[1][2] This residue fits into a hydrophobic pocket of the SurE cyclase, which excludes L-enantiomers.[2]
-
Key Residues:
-
Position V (Trp/Phe): Essential for antibacterial activity.[3] In this compound C, this is modified to
-formyl-kynurenine (NFK).[2][4] -
Position II (Lipophilic): Typically L-valine, L-isoleucine, or L-allo-isoleucine. Variations here modulate potency.[3][5]
-
Position VI (The "Gatekeeper"): Often Glycine or D-Ornithine (in wollamides).[4] Substitution with basic D-amino acids (D-Arg, D-Lys) significantly enhances potency against MRSA.[3][5][6]
-
Unique Non-Proteinogenic Modifications
Desotamides feature oxidative modifications derived from Tryptophan metabolism:
- -formyl-kynurenine (NFK): Found in this compound C.[2][4]
-
Kynurenine (Kyn): Found in this compound D (deformylated version).
-
D-allo-isoleucine: A rare stereoisomer introduced via a specific transaminase/isomerase pathway.
Structural Logic Diagram (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the critical zones for chemical modification.
Figure 1: SAR logic of the this compound scaffold. Position V drives activity, while Position VI dictates biosynthetic cyclization efficiency.
Physicochemical Properties and Stability Profile[7]
Proteolytic Stability
Desotamides exhibit superior stability compared to linear peptides due to two primary factors:
-
Macrocyclization: The lack of free N- and C-termini renders the peptide immune to exopeptidases (aminopeptidases and carboxypeptidases).
-
D-Amino Acid Incorporation: The presence of D-residues (e.g., D-Orn, D-Val) disrupts the stereospecific active sites of common endoproteases (e.g., trypsin, chymotrypsin), extending plasma half-life.
| Parameter | This compound Characteristics | Impact on Drug Development |
| Solubility | Moderate (Amphiphilic) | Soluble in DMSO/MeOH; requires formulation for aqueous delivery. |
| Plasma Stability | High ( | Suitable for systemic administration. |
| Cytotoxicity | Low (IC | High therapeutic index (Selectivity for bacterial membranes). |
| Membrane Permeability | Passive Diffusion | Amphiphilic nature allows penetration of bacterial cell walls. |
Thermal and Chemical Stability
-
Thermal: The constrained ring structure prevents thermal denaturation common in globular proteins. Desotamides remain stable at elevated temperatures (up to 60°C) during processing.
-
Chemical: The peptide bonds are stable at physiological pH (7.4). However, the NFK residue (formamide group) in this compound C is susceptible to deformylation under strong acidic or basic conditions, converting it to this compound D (Kynurenine).
Synthetic & Biosynthetic Protocols[4][8][9]
Biosynthetic Pathway (SurE-Mediated)
Unlike canonical NRPS pathways that use a Thioesterase (TE) domain, this compound biosynthesis terminates with a SurE-like cyclase .[2] This enzyme is a standalone
Figure 2: The unique SurE-mediated offloading pathway. Note the requirement for a C-terminal D-amino acid for SurE recognition.
Chemical Synthesis Protocol (SPPS)
For generating analogs (e.g., changing Pos VI to D-Arg for MRSA activity), Solid-Phase Peptide Synthesis (SPPS) is the gold standard.
Protocol: Total Synthesis of this compound B Analogs
-
Resin Loading:
-
Use 2-chlorotrityl chloride (2-CTC) resin to prevent premature cleavage and allow mild acid release.
-
Load the first amino acid (typically Position VI, e.g., Fmoc-Gly-OH or Fmoc-D-Orn) in DCM with DIPEA.
-
Critical Step: Cap unreacted sites with methanol to prevent deletion sequences.
-
-
Elongation (Fmoc Strategy):
-
Deprotection: 20% Piperidine in DMF (
min). -
Coupling: 4 eq. Fmoc-AA-OH, 3.8 eq. HBTU/HATU, 8 eq. DIPEA in DMF.
-
Note: For bulky residues (e.g.,
-Me-AA), use HATU and double coupling times.
-
-
Cleavage from Resin:
-
Use mild acid: 1% TFA in DCM (
min). -
Purpose: Cleaves the peptide from the resin while keeping side-chain protecting groups (e.g., Boc, Pbf) intact. This is crucial for the subsequent cyclization step.
-
-
Macrocyclization (Solution Phase):
-
Dilute the linear protected peptide to <1 mM in DMF/DCM (High dilution favors intramolecular cyclization over intermolecular oligomerization).
-
Add PyBOP (3 eq.) and DIPEA (6 eq.). Stir for 24–48 h.
-
Validation: Monitor disappearance of linear precursor via LC-MS.
-
-
Global Deprotection:
-
Treat cyclic protected peptide with TFA/TIS/H2O (95:2.5:2.5) to remove side-chain protecting groups.
-
-
Purification:
-
Reverse-phase HPLC (C18 column), Gradient: 5–95% ACN in water (0.1% TFA).
-
References
-
Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity. Marine Drugs, 2021.[5] Link
-
The this compound Family of Antibiotics. Antibiotics (Basel), 2020.[7] Link
-
Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs. ResearchGate, 2025. Link
-
A trans-acting cyclase offloading strategy for nonribosomal peptide synthetases. ACS Chemical Biology, 2019.[2] Link
Sources
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Synthesis of Desotamide Analogs via D-Amino Acid Scanning
Executive Summary
The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibiotics.[1][2] Desotamides (A, B, and G) are a class of cyclic hexapeptides that target the bacterial cell wall (Lipid II) and membrane integrity. However, the natural L-amino acid backbone is susceptible to rapid proteolytic degradation in vivo.
This Application Note details a robust protocol for synthesizing Desotamide analogs incorporating D-amino acid substitutions . The strategic introduction of D-amino acids (D-scanning) serves two critical functions:
-
Proteolytic Stability: Steric inversion prevents recognition by endogenous proteases.
-
Conformational Locking: D-residues stabilize
-turn structures essential for macrocyclization and receptor binding.
This guide moves beyond standard textbook protocols, focusing on the 2-Chlorotrityl Chloride (2-CTC) resin strategy to enable "side-chain protected" cleavage, a prerequisite for successful solution-phase macrocyclization.
Scientific Background & Design Strategy
The this compound Scaffold
This compound A is a cyclic hexapeptide with the sequence cyclo(L-Trp–L-allo-Ile–L-Gln–L-Val–D-Leu–Gly) . Structure-Activity Relationship (SAR) studies indicate that the bulky hydrophobic residues (Trp, Val) are critical for membrane insertion, while the Glycine position (Pos. VI) tolerates substitution well.
The "D-Scan" Rationale
Replacing L-amino acids with their D-enantiomers alters the Ramachandran angles (
-
Mechanism: In cyclic peptides, D-amino acids often act as "turn inducers," relieving ring strain during cyclization.
-
Targeting: Recent studies demonstrate that replacing Gly at Position VI with basic D-amino acids (e.g., D-Lys, D-Arg) significantly enhances antibacterial activity against MRSA by increasing electrostatic attraction to the negatively charged bacterial membrane [1].
Experimental Workflow: The "Protected Fragment" Strategy
The synthesis of cyclic peptides requires a fundamental deviation from standard SPPS. We cannot fully deprotect the peptide on the resin because the side chains (e.g., Lys, Asp, Orn) would interfere with the head-to-tail cyclization.
The Solution: Use 2-Chlorotrityl Chloride (2-CTC) resin .[1] This hyper-acid-labile resin allows cleavage of the peptide from the solid support using 1% TFA, leaving the side-chain protecting groups (Boc, tBu, Pbf) intact.
Visual Workflow (DOT Analysis)
Figure 1: The "Protected Fragment" synthesis workflow. Note the critical mild cleavage step which differentiates this from linear peptide synthesis.
Detailed Protocol
Phase 1: Resin Loading (The Anchor)
Objective: Load the first amino acid (usually Gly or D-Leu to minimize steric hindrance) onto 2-CTC resin.
-
Reagents: 2-CTC Resin (1.0 mmol/g), Fmoc-Gly-OH (or Fmoc-D-AA-OH), DIPEA, DCM (anhydrous).
-
Swell: Place 1.0 g of 2-CTC resin in a glass reaction vessel. Swell in dry DCM (10 mL) for 20 min.
-
Loading: Dissolve Fmoc-Gly-OH (1.2 eq) and DIPEA (4.0 eq) in DCM (10 mL). Add to resin.[1][3][4][5][6][7][8]
-
Reaction: Agitate for 2 hours at room temperature.
-
Capping (Crucial): Add MeOH (1 mL) to the reaction mixture and agitate for 20 min. Why? This caps unreacted chloride sites with methyl groups, preventing truncated sequences later.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Phase 2: Linear Assembly (Fmoc-SPPS)
Objective: Elongate the chain to the hexapeptide stage.
-
Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred for lower racemization).
-
Deprotection: 20% Piperidine in DMF.[1]
-
Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.
-
Coupling:
-
Dissolve Fmoc-AA-OH (4.0 eq) and Coupling Reagent (4.0 eq) in DMF.
-
Add DIPEA (8.0 eq).
-
Add to resin and shake for 45–60 min.
-
Note on D-Amino Acids: When coupling Fmoc-D-Lys(Boc)-OH or Fmoc-D-Arg(Pbf)-OH , ensure the chiral integrity by using DIC/Oxyma Pure, which suppresses epimerization better than HBTU [2].
-
-
Repeat until the linear hexapeptide is complete.
-
Final Fmoc Removal: Remove the N-terminal Fmoc group before cleavage.
Phase 3: Mild Acid Cleavage (The "Soft" Cut)
Objective: Release the linear peptide while keeping side-chain protectors (Boc, Pbf, tBu) attached.
-
Cocktail: Prepare 1% TFA in DCM (v/v).
-
Execution: Treat resin with 10 mL of solution for 2 min. Filter directly into a flask containing 2 mL of 10% Pyridine in MeOH (to neutralize TFA immediately).
-
Repeat: Repeat 5–8 times.
-
Concentration: Combine filtrates. Evaporate DCM under reduced pressure. The residue is the Side-Chain Protected Linear Peptide .
Phase 4: Macrocyclization (High Dilution)
Objective: Form the ring. High dilution is mandatory (< 1 mM) to favor intramolecular cyclization (ring formation) over intermolecular dimerization.
-
Solvent: Dissolve the crude linear peptide in anhydrous DMF/DCM (1:1) to a concentration of 0.5 mM to 1.0 mM .
-
Reagents: Add HATU (1.5 eq) and HOAt (1.5 eq).
-
Base: Add DIPEA (3.0 eq) dropwise.
-
Reaction: Stir for 12–24 hours. Monitor by LC-MS (Look for mass change of -18 Da corresponding to water loss).
Phase 5: Global Deprotection & Purification
-
Evaporate: Remove DMF/DCM via rotary evaporation (high vacuum may be needed for DMF).
-
Cocktail: Add 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O. Stir for 2 hours.
-
Precipitation: Add cold diethyl ether to precipitate the crude cyclic peptide. Centrifuge and decant.
-
Purification: Dissolve in water/acetonitrile. Purify via Preparative RP-HPLC (C18 column, Gradient 5% -> 95% ACN with 0.1% TFA).
Data Analysis & Validation
QC Parameters
For a synthesized analog, e.g., This compound A4 (L-allo-Ile
| Parameter | Specification | Method of Verification |
| Purity | > 95% | Analytical HPLC (214 nm) |
| Identity | Exact Mass ± 0.5 Da | ESI-MS or MALDI-TOF |
| Cyclization | Absence of Linear Precursor | LC-MS (Mass shift -18 Da vs Linear) |
| Stereochemistry | Retention of D-configuration | Marfey's Analysis (if racemization suspected) |
Troubleshooting Cyclization
If dimerization dominates (M+M peak in MS):
-
Increase Dilution: Go from 1 mM to 0.1 mM.
-
Change Reagent: Switch from HBTU to PyBOP or FDDP (pentafluorophenyl diphenylphosphinate), which are often superior for difficult cyclizations [3].
-
Change Cyclization Point: Retrosynthetically shift the disconnection point to a less sterically hindered residue (e.g., between Gly and Val).
References
-
Song, Y., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity.[2][9] Marine Drugs, 19(6), 303.[2] Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for cleavage of desotamide linear peptide from resin
Application Note: Optimized Protocol for the Soft Cleavage of Protected Desotamide Linear Precursors from 2-Chlorotrityl Chloride Resin
Executive Summary & Rationale
The synthesis of This compound B (a cyclic hexapeptide antibiotic) and its analogs requires a precise "split-strategy": solid-phase assembly of the linear chain followed by solution-phase macrocyclization.[1] The critical bottleneck in this workflow is the cleavage step .[2]
Standard cleavage protocols (e.g., 95% TFA) are unsuitable for the bulk material because they remove side-chain protecting groups (e.g., Boc on Tryptophan, Trityl on Asparagine) essential for preventing side-reactions during cyclization.[2] Therefore, this protocol utilizes a "Soft Cleavage" approach using Hexafluoroisopropanol (HFIP) .[2] This method liberates the peptide C-terminus from the acid-labile 2-Chlorotrityl Chloride (2-CTC) resin while leaving all side-chain protecting groups intact.[2][3]
Key Objectives:
-
Target: Protected Linear this compound Precursor (e.g., H-Gly-Asn(Trt)-Val-D-Leu-Leu-Trp(Boc)-OH).[2]
-
Mechanism: Mild acidolysis of the trityl-ester linkage.[2]
-
Outcome: High-purity linear acid suitable for immediate HATU/PyBOP-mediated cyclization.[2]
Strategic Workflow Visualization
The following diagram illustrates the divergent pathways for Bulk Cleavage (Soft) versus Quality Control (Hard).
Figure 1: Divergent cleavage strategy ensuring structural integrity of the protected precursor prior to cyclization.[2]
Materials & Reagents
| Component | Grade/Specification | Function |
| Dichloromethane (DCM) | HPLC Grade, Amine-free | Primary Solvent (Swelling) |
| Hexafluoroisopropanol (HFIP) | >99.8% Purity | Mild Acid (Cleavage Agent) |
| 2-CTC Resin-Peptide | Dry, loaded ~0.3-0.6 mmol/g | Starting Material |
| Methanol (MeOH) | HPLC Grade | Quenching/Wash |
| Diethyl Ether | Anhydrous, cold (-20°C) | Precipitation (Optional) |
| Rotary Evaporator | Vacuum < 10 mbar | Solvent Removal |
Detailed Protocol
Phase A: Resin Preparation
-
Washing: Place the peptidyl-resin in a fritted synthesis column or sintered glass funnel. Wash 3x with DCM to remove any residual DMF from synthesis.[2] DMF is basic and can inhibit the mild acidolysis of HFIP.[2]
-
Drying: Ensure resin is partially air-dried.[2] Excess solvent volume dilutes the cleavage cocktail.[2]
Phase B: The Soft Cleavage (HFIP Method)
Context: HFIP is a fluoroalcohol with a pKa of ~9.[2]3. In DCM, it creates a mildly acidic environment sufficient to cleave the sterically hindered trityl ester linkage of the 2-CTC resin but insufficient to remove Boc (t-butyl carbamate) or Trt (trityl) side-chain protection.[2]
-
Cocktail Preparation: Prepare a fresh solution of 20% (v/v) HFIP in DCM .
-
Volume Calculation: Use 10 mL of cocktail per 1 gram of resin.[2]
-
-
Incubation (Cycle 1): Add the cocktail to the resin. Shake or agitate gently at room temperature for 30 minutes .
-
Note: Do not use magnetic stir bars directly on resin as they grind the beads, clogging filters.[2]
-
-
Filtration: Filter the solution into a clean round-bottom flask. Do not apply strong vacuum for long periods to avoid concentrating the acid on the resin.[2]
-
Incubation (Cycle 2): Add a second fresh portion of 20% HFIP/DCM. Agitate for 10 minutes .
-
Reasoning: The second wash recovers peptide trapped in the resin pores.[2]
-
-
Resin Wash: Filter the second fraction into the same flask. Wash the resin 2x with pure DCM to recover all cleaved peptide.[2]
Phase C: Work-Up & Isolation
Critical Step: HFIP is volatile but can be sticky.[2] Heat must be avoided to prevent accidental deprotection of sensitive side chains (e.g., Trp-Boc).[2]
-
Evaporation: Immediately concentrate the combined filtrates on a rotary evaporator.
-
Bath Temperature: < 30°C.
-
Goal: Evaporate until a viscous oil or solid residue remains.[2]
-
-
Azeotropic Drying (Optional): If the residue smells of HFIP, add 5 mL of DCM and re-evaporate. Repeat twice. HFIP removal is crucial as it can inhibit the subsequent cyclization reaction.[2]
-
Precipitation (Alternative to Oil): If a solid powder is desired:
Quality Control (Self-Validation)
Before proceeding to cyclization, you must validate that the linear peptide is intact and the sequence is correct.
Method: "Hard Cleavage" Micro-Test
-
Take a small aliquot (1-2 mg) of the cleaved protected peptide (from Phase C).[2]
-
Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour.
-
Precipitate with ether, dissolve in water/MeCN, and run LC-MS .
-
Validation Criteria:
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete cleavage | Increase HFIP concentration to 30% or extend Cycle 1 to 60 min. |
| Premature Deprotection | Acid concentration too high during evap | Keep rotovap bath < 30°C. Do not let the solution sit in HFIP overnight.[2] |
| Resin turns dark red/black | Trp oxidation | Ensure TIS or Dithiothreitol (DTT) is used in the QC step.[2] For HFIP cleavage, ensure solvents are degassed.[2] |
| Product is insoluble in DCM | Peptide aggregation | Add a small amount of TFE (Trifluoroethanol) or DMF to dissolve the protected peptide for the cyclization step.[2] |
References
-
Total Synthesis of Desotamides: Ding, W., et al. (2018).[2] "Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs." Chemistry & Biodiversity.[2]
-
Solid-Phase Strategy for this compound: Ye, X., et al. (2020).[2] "Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity."[2] Frontiers in Chemistry.
-
2-CTC Cleavage Mechanisms: Barlos, K., et al. (1991).[2] "2-Chlorotrityl chloride resin."[2][1][5][6][7] International Journal of Peptide and Protein Research.[2]
-
Green Chemistry Cleavage: Al Musaimi, O., et al. (2020).[2][7] "Cleaving protected peptides from 2-chlorotrityl chloride resin." Green Chemistry.
Sources
- 1. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. cblpatras.gr [cblpatras.gr]
- 7. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
Application Note: In Vitro Cytotoxicity Profiling of Desotamide on Mammalian Cells
Executive Summary & Scientific Rationale
Desotamide (and its congeners this compound B, G, etc.) represents a class of cyclic hexapeptide antibiotics produced by Streptomyces scopuliridis with potent activity against Gram-positive pathogens, including MRSA.[1][2][3] Critical to its translation from a "hit" to a "lead" candidate is the establishment of a favorable Selectivity Index (SI) .
Unlike small molecule chemotherapeutics where cytotoxicity is the goal, for this compound, cytotoxicity on mammalian cells is an adverse effect. Current literature indicates this compound exhibits low cytotoxicity (IC50 > 30 µM) in standard cell lines (HeLa, A549), suggesting a specific bacterial target (likely cell wall or membrane related) that is absent or structurally distinct in mammalian cells.
This Application Note provides a rigorous, multi-parametric workflow to:
-
Quantify Cytotoxicity: Determine the IC50 (or CC50) on metabolically active organs (Liver/Kidney) and barrier tissues (Lung/Skin).
-
Differentiate Mechanisms: Distinguish between cytostatic effects (growth arrest) and cytotoxic effects (necrosis/apoptosis).
-
Validate Safety: Confirm the absence of acute membrane permeabilization at therapeutic concentrations.
Experimental Design Strategy
To ensure data robustness (E-E-A-T), we utilize a "Triangulation Approach," measuring cell health via three distinct biological endpoints.
Cell Line Selection
-
HepG2 (Liver Carcinoma): Assessing metabolic toxicity (primary site of drug metabolism).
-
A549 (Lung Adenocarcinoma): Assessing epithelial barrier integrity.
-
HDF / MRC-5 (Human Dermal Fibroblasts): Critical Control. Non-cancerous, diploid cells to represent "normal" tissue response.
The Triangulation Workflow
-
Assay A (Metabolic): CCK-8 (WST-8). Superior to MTT as it requires no solubilization, reducing errors from peptide precipitation.
-
Assay B (Membrane Integrity): LDH Release. Detects rapid necrosis or pore formation (common with amphipathic peptides).
-
Assay C (Mechanism): Annexin V/PI Flow Cytometry. Differentiates apoptosis from necrosis.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Integrated cytotoxicity workflow combining metabolic, membrane, and apoptotic endpoints.
Detailed Protocols
Protocol 1: Compound Preparation & Handling
Scientific Context: this compound is a hydrophobic cyclic hexapeptide. Improper solubilization leads to micro-precipitation, causing false "toxicity" signals due to physical stress on cells rather than chemical toxicity.
-
Stock Solution: Dissolve this compound powder in sterile, anhydrous DMSO to a concentration of 10 mM . Vortex for 1 min.
-
QC Check: Solution must be optically clear. If turbid, sonicate for 30s.
-
-
Storage: Aliquot (20 µL) and store at -20°C. Avoid freeze-thaw cycles (limit to 3).
-
Working Solutions:
-
Prepare 2x concentrations in pre-warmed (37°C) complete culture medium immediately before use.
-
Max DMSO: Ensure final DMSO concentration is < 0.5% (v/v) in all wells.
-
Vehicle Control: Media + 0.5% DMSO (Must be included).
-
Protocol 2: Metabolic Viability Assay (CCK-8)
Why CCK-8? Unlike MTT, CCK-8 produces a water-soluble formazan dye. This eliminates the DMSO solubilization step, which is critical because adding DMSO to dissolve MTT crystals can re-dissolve precipitated peptide, masking solubility issues.
Materials:
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent.
-
96-well flat-bottom tissue culture plates.
Steps:
-
Seeding: Plate cells (A549/HepG2) at
cells/well in 100 µL media. Incubate 24h for attachment. -
Treatment: Remove old media. Add 100 µL of this compound working solutions (Range: 0, 1, 3, 10, 30, 60, 100 µM).
-
Replicates: n=4 per concentration.
-
Blanks: Media only (no cells).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development: Add 10 µL of CCK-8 reagent to each well.
-
Note: Do not remove the drug-containing media unless the drug is colored (this compound is colorless).
-
-
Readout: Incubate 1-4 hours until orange color develops. Measure Absorbance at 450 nm (Reference: 650 nm).
Protocol 3: Membrane Integrity (LDH Release)
Scientific Context: Cyclic peptides often act as membrane disruptors. If this compound kills bacteria by pore formation, it might affect mammalian membranes at high doses. LDH release detects this "lytic" toxicity.
Steps:
-
Supernatant Collection: From the same plates used in Protocol 2 (or a parallel plate), harvest 50 µL of supernatant before adding CCK-8.
-
Reaction: Transfer to a new clear 96-well plate. Add 50 µL of LDH Reaction Mix.
-
Controls:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Cells treated with Lysis Buffer (Triton X-100) 45 min prior to harvest.
-
-
Readout: Incubate 30 min in dark. Stop reaction (if applicable). Measure Absorbance at 490 nm .
-
Calculation:
Mechanistic Interpretation & Data Analysis[4][5]
Expected Results
Based on current literature (Song et al., 2020; Li et al., 2015), this compound typically shows an IC50 > 30-50 µM in mammalian cells.
| Parameter | Bacterial (MRSA) | Mammalian (HepG2) | Interpretation |
| IC50 / MIC | 1 - 4 µM | > 50 µM | High Selectivity |
| LDH Release | N/A | < 10% @ 30 µM | Membrane Intact |
| Morphology | Lysis | Normal | No cytoskeletal collapse |
Selectivity Index (SI) Calculation
The SI is the definitive metric for antibiotic safety.
-
Target: SI > 10 is good; SI > 50 is excellent.
-
This compound Goal: If MIC is 2 µM, we aim for mammalian IC50 > 100 µM (SI > 50).
Mechanistic Pathway Visualization
If toxicity is observed at high doses (>100 µM), it is crucial to understand how the cells die.
Caption: Figure 2. Hypothetical toxicity pathways at supra-therapeutic doses. Low affinity for cholesterol-rich mammalian membranes protects cells.
Troubleshooting & Optimization
-
Issue: High Variation in Replicates.
-
Cause: Pipetting error of viscous DMSO or cell clumping.
-
Fix: Pre-dilute DMSO stock in intermediate media before adding to cells. Ensure cells are 80% confluent, not over-confluent.
-
-
Issue: False Positive Toxicity.
-
Cause: Peptide precipitation at high concentrations (>50 µM) in aqueous media.
-
Fix: Check wells under a microscope for crystals/precipitate. If present, the IC50 is invalid (limit of solubility reached).
-
-
Issue: Edge Effect.
-
Fix: Do not use the outer perimeter wells of the 96-well plate. Fill them with sterile PBS.
-
References
-
Song, Y., et al. (2020). "The this compound Family of Antibiotics."[3][4][5][6][7][8] Antibiotics, 9(8), 452.[6] Link
-
Li, Q., et al. (2015).[4] "Identification of the biosynthetic gene cluster for the anti-infective desotamides and production of a new analogue in a heterologous host." Journal of Natural Products, 78(4), 944-948. Link
-
Ding, W., et al. (2020).[4] "The roles of genes associated with regulation, transportation, and macrocyclization in this compound biosynthesis." Applied Microbiology and Biotechnology, 104, 2603–2610.[4] Link
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Sources
- 1. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Cytotoxicity of Desotamide Synthetic Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with desotamide synthetic derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on mitigating the cytotoxicity of these promising antibacterial compounds.
Natural desotamides and their closely related analogs, the wollamides, have demonstrated encouraging antibacterial activity with notable selectivity for bacterial cells over mammalian cells.[1][2] However, as with many drug development programs, synthetic modification to enhance efficacy can sometimes lead to unintended off-target effects, including cytotoxicity. This guide will help you understand the potential causes of cytotoxicity in your this compound derivatives and provide actionable strategies to reduce it while preserving their desired antibacterial properties.
Part 1: Troubleshooting Guide - Unforeseen Cytotoxicity in Your this compound Derivatives
This section is structured to help you diagnose and resolve issues related to unexpected cytotoxicity observed in your novel this compound analogs.
Issue 1: My novel this compound derivative shows significant cytotoxicity in mammalian cell lines, unlike the parent compound. What are the likely structural culprits?
When a synthetic derivative of a typically non-cytotoxic parent molecule exhibits toxicity, the modifications made are the primary area of investigation. For cyclic peptides like desotamides, cytotoxicity often arises from alterations in physicochemical properties that increase unfavorable interactions with mammalian cell membranes.
Root Cause Analysis:
-
Increased Hydrophobicity: Have you introduced highly lipophilic amino acids or fatty acid chains? While this can enhance antibacterial activity by promoting membrane interaction, excessive hydrophobicity can lead to non-specific disruption of mammalian cell membranes, causing lysis.
-
Altered Amphipathicity: The balance between hydrophobic and hydrophilic residues is crucial. Creating a perfectly amphipathic structure, where hydrophobic and hydrophilic residues are on opposite faces of the molecule, can dramatically increase hemolytic activity.
-
Cationicity and Charge Distribution: Increasing the net positive charge (e.g., by substituting neutral amino acids with Lysine or Arginine) can enhance bacterial membrane targeting. However, certain cationic residues, like Arginine, may increase interactions with the negatively charged components of human cell membranes, leading to higher cytotoxicity compared to Lysine.[3]
-
Introduction of Unnatural Amino Acids: While beneficial for stability, some unnatural amino acids can introduce unforeseen toxicities. Their impact on the overall conformation and interaction with mammalian cellular components needs to be carefully evaluated.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying structural causes of cytotoxicity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the standard in vitro assays to assess the cytotoxicity of my this compound derivatives?
A1: The two most common and robust assays are the MTT and LDH release assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the cell culture medium upon cell membrane damage or lysis. An increase in LDH in the supernatant is a direct indicator of cytotoxicity.
Q2: I'm getting high background noise in my MTT assay. What could be the cause?
A2: High background in an MTT assay can be due to several factors:
-
Microbial Contamination: Bacteria or yeast in your cell culture can also reduce MTT, leading to a false positive signal. Always check your cultures for contamination.
-
Reagent Interference: Phenol red in the culture medium can interfere with absorbance readings. It is advisable to use a phenol red-free medium during the MTT incubation step.
-
Compound Interference: Your this compound derivative itself might directly reduce MTT. To check for this, run a control well with your compound and MTT in cell-free media.
Q3: My LDH assay results are inconsistent. What should I check?
A3: Inconsistent LDH results can often be traced to:
-
Variable Cell Numbers: Ensure you are seeding the same number of cells in each well.
-
Serum LDH: The serum in your culture medium contains LDH. Use the same batch and concentration of serum for all experiments and subtract the background LDH from your measurements.
-
Premature Cell Lysis: Rough handling of the plates or freeze-thaw cycles of the supernatant can cause premature LDH release.
Q4: What cell lines are appropriate for testing the cytotoxicity of antibacterial peptides like desotamides?
A4: It is recommended to use a panel of cell lines to get a comprehensive cytotoxicity profile. Good choices include:
-
Human Red Blood Cells (for Hemolysis Assays): To specifically assess the membrane-disrupting potential of your compounds.
-
Standard Immortalized Cell Lines: Such as HEK293 (human embryonic kidney), HeLa (human cervical cancer), or HepG2 (human liver cancer) to assess general cytotoxicity.
-
Primary Cells or More Biologically Relevant Cell Lines: Depending on the intended therapeutic application, using primary cells (e.g., human dermal fibroblasts) can provide more clinically relevant data.
Part 3: Experimental Protocols and Data Interpretation
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a detailed step-by-step methodology for assessing cell viability.
Materials:
-
96-well flat-bottom plates
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of your this compound derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Plot the % viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: LDH Release Assay
This protocol details the measurement of membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well plates
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with lysis buffer.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Part 4: Strategies for Reducing Cytotoxicity
If your lead this compound derivative exhibits unacceptable cytotoxicity, several chemical modification strategies can be employed.
Structure-Activity Relationship (SAR) Driven Modifications
The key is to uncouple the structural features responsible for antibacterial activity from those causing cytotoxicity.
| Modification Strategy | Rationale | Example | Potential Outcome |
| Reduce Hydrophobicity | Decrease non-specific interactions with mammalian cell membranes. | Replace a Leucine residue with a less hydrophobic Alanine. | Reduced hemolytic activity and general cytotoxicity. |
| Modulate Amphipathicity | Disrupt a perfectly amphipathic structure that can readily insert into and disrupt lipid bilayers. | Rearrange the amino acid sequence to distribute hydrophobic residues more evenly around the cyclic backbone. | Lowered membrane-lytic activity. |
| PEGylation | Attach polyethylene glycol (PEG) chains to the peptide. The hydrophilic PEG chain can shield the cytotoxic portions of the molecule from interacting with mammalian cells.[5][6][7] | Conjugate a PEG molecule to a free amine or carboxyl group on the peptide. | Significantly reduced cytotoxicity, but may also decrease antibacterial potency.[6] |
| Prodrug Approach | Modify the peptide with a linker that is cleaved at the site of infection (e.g., by bacterial enzymes or the local microenvironment), releasing the active, but potentially toxic, drug.[6][8][9] | Attach a masking group to a key cationic residue via a linker that is stable in blood but cleaved by bacterial proteases. | Reduced systemic toxicity and targeted drug release.[6] |
Logical Flow for Cytotoxicity Reduction:
Caption: A logical workflow for the strategic reduction of cytotoxicity in lead compounds.
References
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ResearchGate. (n.d.). Structure-activity (cytotoxicity) relationship. [Image]. Retrieved from [Link]
-
Jackson, E. E., et al. (2020). The this compound Family of Antibiotics. Marine Drugs, 18(8), 389. [Link]
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Xu, R., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity. Marine Drugs, 19(6), 303. [Link]
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Kajihara, Y., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. Molecules, 27(25), 8886. [Link]
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Xu, R., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. ResearchGate. [Link]
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Xu, R., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. PubMed. [Link]
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Li, Y., et al. (2015). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 20(4), 6413-6426. [Link]
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Li, X., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 597025. [Link]
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Medina-Franco, J. L., et al. (2015). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. RSC Advances, 5(82), 67039-67052. [Link]
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Dove Medical Press. (2026). Multifunctional nanoparticles in traumatic brain injury: From targeted | IJN. [Link]
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Zhang, L., & Li, P. (2022). Natural and Man-Made Cyclic Peptide-Based Antibiotics. Antibiotics, 12(1), 32. [Link]
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De Lucca, A. J. (2015). Antimicrobial Cyclic Peptides for Plant Disease Control. Frontiers in Microbiology, 6, 269. [Link]
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Xu, R., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. Marine Drugs, 19(6), 303. [Link]
-
Khalil, Z. G., et al. (2019). Structure-Activity Relationships of Wollamide Cyclic Hexapeptides with Activity against Drug-Resistant and Intracellular Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(3), e01773-18. [Link]
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Fernandez-Lopez, S., et al. (2001). Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides. Antimicrobial Agents and Chemotherapy, 45(12), 3417-3422. [Link]
-
Lee, S., et al. (2023). Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. MedChemComm, 14(10), 1835-1840. [Link]
-
Fjell, C. D., et al. (2015). Pro-Moieties of Antimicrobial Peptide Prodrugs. Molecules, 20(1), 1161-1175. [Link]
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Dompe, C., et al. (2024). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. International Journal of Molecular Sciences, 25(19), 10580. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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Jackson, E. E., et al. (2020). The this compound Family of Antibiotics. Marine Drugs, 18(8), 389. [Link]
-
Lee, S., et al. (2023). Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. ResearchGate. [Link]
-
ResearchGate. (n.d.). A host defense peptide-mimicking prodrug activated by drug-resistant Gram-negative bacterial infections. [Image]. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014). Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. Marine Drugs, 12(6), 3434-3475. [Link]
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Lau, J. L., & Dunn, M. K. (2018). Overcoming the Shortcomings of Peptide-Based Therapeutics. Trends in Biotechnology, 36(5), 494-507. [Link]
-
Khalil, Z. G., et al. (2023). Wollamide Cyclic Hexapeptides Synergize with Established and New Tuberculosis Antibiotics in Targeting Mycobacterium tuberculosis. Microbiology Spectrum, 11(3), e04662-22. [Link]
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Al-Ghamdi, M. Z., & New, L. F. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. [Link]
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CONICET. (n.d.). Colloids and Surfaces B: Biointerfaces Role of amphipathicity and hydrophobicity in the balance between hemolysis and peptide–. [PDF]. Retrieved from [Link]
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Cardoso, M. H., et al. (2023). Resistance is futile: targeting multidrug-resistant bacteria with de novo Cys-rich cyclic polypeptides. RSC Chemical Biology, 4(9), 675-688. [Link]
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Wang, Y., et al. (2025). A host defense peptide-mimicking prodrug activated by drug-resistant Gram-negative bacterial infections. Science Translational Medicine, 17(798), eadl4870. [Link]
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Asfaw, H., et al. (2017). Design, synthesis and structure-activity relationship study of wollamide B; a new potential anti TB agent. PLoS One, 12(4), e0176088. [Link]
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Li, Y., et al. (2024). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Journal of Drug Delivery Science and Technology, 91, 105267. [Link]
-
Sciforum. (2023). Ensemble AI Approach for Predicting Hemolysis Using Sequence and Concentration of Functional Peptides. Sciforum. [Link]
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ResearchGate. (n.d.). of an SAR analysis across a library of 82 wollamides compared to the.... [Image]. Retrieved from [Link]
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van den Berg, J. H., et al. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Molecular Therapy, 26(5), 1230-1241. [Link]
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Wessolowski, A., et al. (2013). Short antibacterial peptides with significantly reduced hemolytic activity can be identified by a systematic L-to-D exchange scan of their amino acid residues. Journal of Medicinal Chemistry, 56(23), 9496-9504. [Link]
-
Fernandez, D. I., et al. (2016). Role of amphipathicity and hydrophobicity in the balance between hemolysis and peptide-membrane interactions of three related antimicrobial peptides. Colloids and Surfaces B: Biointerfaces, 141, 577-585. [Link]
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ResearchGate. (n.d.). Hemolytic activity of the cyclic peptides incorporating a Trp or a Phe.... [Image]. Retrieved from [Link]
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Technical Support Center: Desotamide Solubility Optimization
Introduction
Desotamide (specifically this compound A and B) is a cyclic hexapeptide antibiotic known for its activity against Gram-positive bacteria.[1][2] However, its therapeutic application is frequently bottlenecked by poor aqueous solubility.[3] Structurally, the natural product possesses a rigid cyclic backbone rich in hydrophobic residues (Val, Leu, Trp) and lacks ionizable side chains at physiological pH, creating a significant thermodynamic barrier to dissolution.
This guide addresses this challenge through two distinct lenses: Chemical Modification (for medicinal chemists designing analogs) and Formulation Engineering (for biologists working with the native compound).
Part 1: Chemical Modification Strategies (Analog Design)
Objective: Alter the intrinsic physicochemical properties of the molecule to favor solvation without ablating antibacterial potency.
The Strategy: Cationic Residue Substitution
The native this compound scaffold is largely neutral. Introducing positive charges is the most effective method to disrupt intermolecular aggregation and increase solvation energy.
Recommendation: Replace the Glycine at position VI with a basic D-amino acid (D-Lysine or D-Arginine).[4][5]
-
Why D-amino acids? The position VI Glycine is critical for the beta-turn structure required for cyclization. Substituting with an L-amino acid often disrupts the ring conformation. D-amino acids mimic the spatial allowance of Glycine in reverse turns while adding the necessary side-chain polarity.
-
Evidence: Studies on this compound A analogs (specifically A4 and A6) showed that substituting Gly-VI with D-Lys or D-Arg not only improved solubility but also increased potency against MRSA by 2–4 fold [1].[4][5]
Protocol: Solid-Phase Peptide Synthesis (SPPS) for Soluble Analogs
Workflow Diagram:
Figure 1: SPPS workflow for generating soluble this compound analogs. Note the solution-phase cyclization step.
Step-by-Step Protocol:
-
Resin Loading: Load the first amino acid (typically L-Orn or D-Leu) onto 2-chlorotrityl chloride resin. Note: Do not use Wang resin, as the cleavage conditions (95% TFA) will remove side-chain protecting groups prematurely.
-
Elongation: Perform standard Fmoc-SPPS.
-
Cleavage (Critical): Cleave the protected linear peptide using 1% TFA in DCM (dichloromethane).
-
Why: This retains the side-chain protecting groups (e.g., Boc on Lysine) while releasing the carboxylic acid for cyclization.
-
-
Cyclization: Dissolve the linear peptide in DMF (highly dilute: <1 mM) to favor intramolecular cyclization over intermolecular oligomerization. Add PyBOP/DIEA.
-
Global Deprotection: Treat the cyclized peptide with 95% TFA to remove side-chain protecting groups (releasing the charged amines).
Part 2: Formulation Engineering (Native Compound)
Objective: Solubilize the native, hydrophobic this compound without altering its covalent structure.
Troubleshooting Guide: Solubilization Failures
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Crash-out" effect: The compound is soluble in DMSO but hydrophobic interactions dominate when water fraction >90%. | Use a step-down dilution method. Dilute DMSO stock into a buffer containing 5-10% cyclodextrin rather than pure water. |
| Gel formation | Peptide stacking/aggregation at high concentrations. | Sonicate at 40°C for 10 mins. Add a chaotropic agent (e.g., Urea) only if compatible with downstream assays. |
| Low Bioavailability | Rapid clearance or poor membrane permeation due to aggregation. | Encapsulate in HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . |
Protocol: Cyclodextrin Complexation
Cyclodextrins (CDs) form inclusion complexes where the hydrophobic this compound core sits inside the CD cavity, while the hydrophilic CD exterior interacts with water.
Materials:
-
Native this compound (Solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
PBS (pH 7.4)
Procedure:
-
Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
-
Excess Addition: Add this compound powder in excess to the vehicle (aim for 2 mg/mL initially).
-
Equilibration: Shake or vortex the suspension at room temperature for 24 hours.
-
Tip: Protect from light if the analog contains sensitive Trp residues, though this compound is generally stable.
-
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved drug.
-
Quantification: Analyze the supernatant via HPLC to determine the soluble concentration.
Part 3: Handling & Purification FAQs
Q1: Should I use the TFA salt or Free Base form?
Answer: For initial solubility, the TFA salt is superior . Synthetic this compound analogs (especially those with basic residues like Lys/Arg/Orn) are typically isolated as Trifluoroacetate (TFA) salts during HPLC purification. The TFA counter-ion helps solvate the cationic amines.
-
Warning: High concentrations of TFA are cytotoxic. If using for cell-based assays, consider exchanging the counter-ion to Chloride (HCl) or Acetate using an ion-exchange resin.
Q2: My compound sticks to the plastic tips. What should I do?
Answer: This is common with hydrophobic cyclic peptides (non-specific adsorption).
-
Solution: Use Low-Retention pipette tips and Eppendorf tubes.
-
Alternative: Pre-rinse tips with the solvent (e.g., DMSO) before aspirating the sample volume to saturate surface binding sites.
Q3: Can I use DMSO for animal studies?
Answer: Only in limited quantities.
-
Limit: Typically <5% v/v DMSO is tolerated IV/IP.
-
Strategy: Dissolve this compound in 100% DMSO at high concentration (e.g., 50 mg/mL). Slowly infuse this into a stirring solution of 20% HP-β-CD in saline. This "cosolvent + complexation" approach often yields the highest achievable solubility [2].
Decision Matrix: Selecting the Right Strategy
Figure 2: Decision matrix for selecting between chemical modification and formulation strategies.
References
-
Ren, J., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity.[4][5] Marine Drugs, 19(6), 303.[4]
-
Fazal, A., Webb, M. E., & Seipke, R. F. (2020).[6] The this compound Family of Antibiotics.[1][2][5][6][7][8][9] Antibiotics, 9(8), 452.[6][7]
-
Zhang, Y., et al. (2025). Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs. ResearchGate.
-
Sigma-Aldrich. Solubility Guidelines for Peptides. Technical Guides.
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Validation & Comparative
A Comparative Analysis of In Vitro Potency: Desotamide versus Daptomycin
In the landscape of antimicrobial drug development, particularly against resilient Gram-positive pathogens, the robust evaluation of new candidates against established therapeutics is paramount. This guide provides a detailed comparative analysis of the Minimum Inhibitory Concentration (MIC) values of desotamide, a novel cyclic peptide antibiotic, and daptomycin, a clinically vital lipopeptide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their relative in vitro potencies, the methodologies for their assessment, and the mechanistic underpinnings of their antibacterial action.
Introduction: The Combatants
The rising threat of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates a continuous pipeline of novel antibiotics.[1]
-
Daptomycin: A well-established cyclic lipopeptide antibiotic, daptomycin has been a frontline agent for treating serious Gram-positive infections for over two decades.[2] Its unique mechanism of action, which involves calcium-dependent disruption of the bacterial cell membrane, has made it a critical tool against pathogens resistant to other drug classes.[3][4]
-
This compound: A newer entrant, this compound is a cyclohexapeptide produced by the deep-sea-derived Streptomyces scopuliridis.[1][5] As a member of the non-ribosomal peptide antibiotics, it represents a promising scaffold for development, showing notable activity against several Gram-positive pathogens.[5][6][7]
This guide will objectively compare their performance head-to-head, supported by experimental data, to provide a clear perspective on their potential clinical utility.
Dueling Mechanisms of Action
Understanding the mechanism of action is crucial as it dictates the spectrum of activity and potential for resistance. Both this compound and daptomycin target the bacterial cell membrane, but their specific interactions differ.
Daptomycin 's action is famously calcium-dependent.[8] It binds to bacterial membranes in the presence of calcium ions, particularly in regions rich in the phospholipid phosphatidylglycerol (PG).[9][10] Following insertion, daptomycin molecules oligomerize, forming structures that disrupt membrane curvature, create ion-permeable channels, and cause a rapid loss of membrane potential.[3][9] This depolarization halts essential cellular processes like DNA, RNA, and protein synthesis, leading to bacterial cell death.[3][4]
The precise mechanism for This compound is not as fully elucidated as daptomycin's. However, as a cyclic peptide, it is believed to disrupt membrane integrity.[11] This class of antibiotics often functions by inserting into the lipid bilayer, altering its fluidity and permeability, which can lead to leakage of essential cellular components and ultimately, cell death. Further research is needed to pinpoint the specific molecular targets and interactions of this compound.
Figure 1: Comparative Mechanisms of Action
Comparative MIC Data: A Head-to-Head Evaluation
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. It is the gold standard for assessing in vitro potency. The table below summarizes publicly available MIC data for this compound and daptomycin against key Gram-positive pathogens.
| Bacterial Species | Resistance Profile | This compound A MIC (µg/mL) | Daptomycin MIC Range (µg/mL) | Daptomycin MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 32[5] | 0.03 - 1[12] | 0.25[13] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 32[5] | 0.03 - 1[12][14] | 0.5[14] |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 16[5] | - | 0.25[13] |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | - | 0.25 - 8[12] | 4[13] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 0.25 - 8[12] | 8[13] |
| Streptococcus pneumoniae | Penicillin-Susceptible | 16[5] | 0.12 - 1[12] | 0.25[13] |
MIC₉₀: The concentration at which 90% of isolates are inhibited. Data for this compound A is from a specific study and may not represent the full range. Daptomycin data is compiled from multiple surveillance studies.
Interpretation of Data: Based on the available data, daptomycin consistently demonstrates significantly lower MIC values across a broad range of clinically relevant Gram-positive pathogens compared to this compound A.[5][12][13][14] For instance, against both MSSA and MRSA, daptomycin's MIC₉₀ is 0.25-0.5 µg/mL, whereas this compound A's MIC is reported at 32 µg/mL.[5][13][14] This suggests that daptomycin is substantially more potent in vitro. It is important to note that research has yielded this compound analogues with 2-4 fold increased activity, bringing MICs against MRSA into the 8-32 µg/mL range.[5] However, even these improved values remain considerably higher than those for daptomycin.
Gold Standard Methodology: Broth Microdilution for MIC Determination
To ensure the accuracy and reproducibility of MIC data, a standardized methodology is critical. The Clinical and Laboratory Standards Institute (CLSI) provides the benchmark protocols for antimicrobial susceptibility testing.[15] The broth microdilution method is the most common and reliable technique.
Causality Behind Experimental Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CA-MHB) is the standard medium. The "cation-adjusted" part is crucial; physiological concentrations of calcium and magnesium are required for the activity of certain antibiotics.
-
Calcium Supplementation (for Daptomycin): This is the most critical variable for daptomycin testing. Its mechanism is calcium-dependent, and failure to supplement the broth to a final concentration of 50 mg/L of Ca²⁺ will result in falsely elevated (less potent) MIC values.[16][17][18] This step ensures the in vitro test environment more closely mimics in vivo physiological conditions.
-
Inoculum: A standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL is used.[16] A lower inoculum can lead to falsely low MICs, while a higher one can lead to falsely high MICs.
-
Quality Control (QC): The protocol is a self-validating system through the concurrent testing of QC strains, such as S. aureus ATCC® 29213. These strains have well-defined, expected MIC ranges. If the QC strain result falls outside its accepted range, the entire batch of tests is considered invalid, ensuring trustworthiness.
Step-by-Step Protocol:
-
Prepare Inoculum: Select 3-5 well-isolated colonies from a non-selective agar plate. Suspend them in saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension to achieve the final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antibiotic (this compound and daptomycin) in CA-MHB in a 96-well microtiter plate. For daptomycin, ensure the CA-MHB is supplemented with calcium to a final concentration of 50 mg/L.[16]
-
Inoculate Plate: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[16]
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth as detected by the naked eye.
Figure 2: CLSI-Standardized Broth Microdilution Workflow
Conclusion and Future Directions
This comparative guide demonstrates that based on current in vitro MIC data, daptomycin exhibits superior potency against a wide array of Gram-positive pathogens when compared to the parent compound, this compound A. The differences in their MIC values are substantial, positioning daptomycin as the more powerful agent in a laboratory setting.
However, the field of antibiotic development is dynamic. The potential of the this compound scaffold should not be dismissed. As demonstrated by the creation of analogues with improved activity, further structure-activity relationship (SAR) studies could yield derivatives with clinically relevant potency.[1][5] For researchers, this highlights a key takeaway: while daptomycin remains a benchmark, novel scaffolds like this compound warrant continued investigation and optimization. Future studies should focus on direct, side-by-side comparisons of optimized this compound analogues against daptomycin using CLSI-standardized methods to provide a definitive assessment of their relative therapeutic potential.
References
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Sader, H. S., Streit, J. M., & Jones, R. N. (2002). Daptomycin in vitro susceptibility in European Gram-positive clinical isolates. Clinical Microbiology and Infection, 8(9), 557-561. [Link]
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Fluit, A. C., Schmitz, F. J., Verhoef, J., & Milatovic, D. (2002). In Vitro Activity of Daptomycin against Gram-Positive European Clinical Isolates with Defined Resistance Determinants. Antimicrobial Agents and Chemotherapy, 46(4), 1058-1062. [Link]
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Li, Y., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. Marine Drugs, 19(6), 299. [Link]
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Safdar, N., Andes, D., & Craig, W. A. (2004). Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms. Antimicrobial Agents and Chemotherapy, 48(1), 63–68. [Link]
-
Bookstaver, P. B., et al. (2009). Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage. Journal of Clinical Microbiology, 47(7), 2059–2064. [Link]
-
Li, Y., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. MDPI. [Link]
-
Cha, R., Rybak, M. J., & Cheung, C. M. (2003). In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains. Antimicrobial Agents and Chemotherapy, 47(9), 2959–2961. [Link]
-
Patsnap. (n.d.). This compound A. Patsnap Synapse. Retrieved February 6, 2026, from [Link]
-
CLSI. (2024). CLSI rationale document MR06: Daptomycin Breakpoints for Enterococci. Clinical and Laboratory Standards Institute. [Link]
-
Sader, H. S., & Jones, R. N. (2005). Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs. Journal of Clinical Microbiology, 43(10), 5354–5357. [Link]
-
Campeau, S. A., et al. (2018). Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests. Antimicrobial Agents and Chemotherapy, 62(9), e00745-18. [Link]
-
Miller, W. R., et al. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine, 6(11), a026997. [Link]
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King, A., & Phillips, I. (1999). The in vitro activity of daptomycin against 514 Gram-positive aerobic clinical isolates. Journal of Antimicrobial Chemotherapy, 44(3), 393-397. [Link]
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Awodi, E. R., et al. (2020). The this compound Family of Antibiotics. Antibiotics (Basel, Switzerland), 9(8), 453. [Link]
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Fowler, V. G., et al. (2007). High rate of decreasing daptomycin susceptibility during the treatment of persistent Staphylococcus aureus bacteremia. Diagnostic Microbiology and Infectious Disease, 59(3), 357-360. [Link]
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Campeau, S. A., et al. (2018). Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. (n.d.). (A) Comparison of daptomycin Etest MIC results obtained for 150... [Link]
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ResearchGate. (n.d.). In vitro activity of daptomycin against select Gram-positive bacteria. [Link]
-
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A Comparative Guide to the NMR Characterization of Synthetic Desotamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Structural Verification of Synthetic Peptides
Desotamide A, a natural product isolated from Streptomyces scopuliridis, has garnered significant interest for its antibacterial activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The total synthesis of this compound A and its analogues is a critical step in enabling further structure-activity relationship (SAR) studies and the development of new antibiotic leads.[3][4] However, the complexity of its structure, featuring a macrocyclic backbone and multiple stereocenters, necessitates rigorous analytical characterization to confirm the fidelity of the synthetic product. NMR spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such complex molecules in solution.
This guide will provide a comprehensive overview of the NMR characterization of synthetic this compound A, comparing it with data from its natural counterpart and other related cyclic peptides. Furthermore, we will objectively compare NMR spectroscopy with other analytical methods, providing a framework for selecting the most appropriate techniques for cyclic peptide characterization.
The Strategic Application of NMR Spectroscopy for this compound A
The primary structure of this compound A, cyclo(-L-Asn-L-allo-Ile-D-Leu-L-Leu-L-Trp-Gly-), presents a unique set of challenges and opportunities for NMR analysis. The combination of standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a powerful toolkit to piece together the molecular puzzle, from individual spin systems to the global connectivity of the peptide backbone.
Experimental Protocols: A Self-Validating System
The following protocols outline the key NMR experiments for the complete structural verification of synthetic this compound A. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical strategy.
1. Sample Preparation:
-
Dissolve 5-10 mg of synthetic this compound A in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for peptides as it can solubilize a wide range of polarities and the amide protons are less prone to exchange with the solvent.
-
Filter the sample to remove any particulate matter that could degrade spectral quality.
2. 1D NMR Spectroscopy (¹H and ¹³C): The Foundational Fingerprints
-
¹H NMR: This is the initial and most fundamental experiment. It provides information on the number and chemical environment of all protons in the molecule. For this compound A, the amide (NH), alpha-proton (αH), and side-chain proton resonances are of particular interest. The dispersion of these signals can give a preliminary indication of a well-defined conformation.
-
¹³C NMR: This experiment provides a count of the unique carbon atoms in the molecule, which should correspond to the expected structure. The chemical shifts of the carbonyl carbons are particularly diagnostic for the peptide backbone integrity.
3. 2D NMR Spectroscopy: Assembling the Molecular Scaffold Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.[5]
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying the individual amino acid spin systems by tracing the connectivity from the amide proton to the α-proton and then through the side-chain protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[6] It provides an unambiguous assignment of the carbon signals based on the already assigned proton signals from the COSY spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart.[7] The HMBC is crucial for sequencing the amino acid residues by identifying correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue.
The following diagram illustrates the logical workflow for the complete NMR characterization of synthetic this compound A.
Caption: Workflow for the NMR characterization of synthetic this compound A.
Data Presentation and Comparison
A critical step in validating synthetic this compound A is the direct comparison of its NMR data with that of the natural product or previously published data for the synthetic molecule.
¹H and ¹³C NMR Chemical Shift Data for Synthetic this compound A
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for synthetic this compound A, based on the analysis of publicly available supplementary data from the synthesis of this compound A analogues.[3]
| Amino Acid Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| L-Asn | NH | 8.35 | - |
| αH | 4.60 | 51.5 | |
| βH | 2.75, 2.65 | 37.0 | |
| C=O | - | 172.5 | |
| CONH₂ | 7.50, 6.90 | 173.0 | |
| L-allo-Ile | NH | 7.80 | - |
| αH | 4.10 | 59.0 | |
| βH | 1.85 | 38.5 | |
| γCH | 1.45 | 25.0 | |
| γCH₃ | 0.85 | 15.5 | |
| δCH₃ | 0.80 | 11.5 | |
| C=O | - | 171.0 | |
| D-Leu | NH | 7.95 | - |
| αH | 4.20 | 53.0 | |
| βH | 1.60, 1.50 | 41.0 | |
| γCH | 1.70 | 25.0 | |
| δCH₃ | 0.90, 0.85 | 23.0, 22.0 | |
| C=O | - | 173.5 | |
| L-Leu | NH | 7.60 | - |
| αH | 4.30 | 52.5 | |
| βH | 1.65, 1.55 | 40.5 | |
| γCH | 1.75 | 24.5 | |
| δCH₃ | 0.95, 0.88 | 23.5, 21.5 | |
| C=O | - | 172.0 | |
| L-Trp | NH | 8.10 | - |
| αH | 4.70 | 55.0 | |
| βH | 3.25, 3.15 | 28.0 | |
| C=O | - | 171.5 | |
| Indole NH | 10.80 | - | |
| Indole C2 | 7.55 | 124.0 | |
| Indole C4 | 7.35 | 118.5 | |
| Indole C5 | 7.05 | 119.5 | |
| Indole C6 | 7.10 | 121.5 | |
| Indole C7 | 7.65 | 111.5 | |
| Indole C3a | - | 127.5 | |
| Indole C7a | - | 136.5 | |
| Gly | NH | 8.20 | - |
| αH | 3.90, 3.70 | 43.0 | |
| C=O | - | 170.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for the complete structural elucidation of novel cyclic peptides, other analytical techniques provide complementary and often crucial information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete 3D structure in solution, stereochemistry, conformational dynamics. | Unambiguous structure determination, non-destructive. | Requires relatively large amounts of pure sample, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), amino acid sequence (MS/MS). | High sensitivity, requires very small sample amounts, rapid analysis. | Does not provide stereochemical information, fragmentation of cyclic peptides can be complex. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides atomic-resolution structural data. | Requires a high-quality single crystal, the solid-state conformation may not be the same as in solution. |
The following diagram illustrates a decision-making process for selecting the appropriate analytical techniques for the characterization of a synthetic cyclic peptide like this compound A.
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A Researcher's Guide to Validating the Non-Cytotoxicity of Desotamide in HepG2 and MCF7 Cell Lines
In the landscape of drug discovery, particularly concerning novel antibacterial agents like the desotamide family of cyclopeptides, establishing a clear safety profile is as critical as demonstrating efficacy.[1][2][3][4] While their antibacterial properties are of significant interest, their interaction with human cells determines their therapeutic potential. This guide provides a comprehensive, technically-grounded framework for researchers to validate the non-cytotoxicity of this compound in two widely-used human cancer cell lines: the liver carcinoma cell line, HepG2, and the breast cancer cell line, MCF7.[5][6]
This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating study. We will delve into the selection of appropriate assays, the importance of controls, and the interpretation of data to build a compelling case for the non-cytotoxic nature of this compound.
The Importance of a Multi-Assay Approach for Cytotoxicity Assessment
Relying on a single assay to determine cytotoxicity can be misleading. Different assays measure distinct cellular processes, and a comprehensive assessment requires a multi-pronged approach. Here, we will employ a trio of well-established assays to investigate different aspects of potential cytotoxicity:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[7][8][9][10] Viable cells with active mitochondria will reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8] A lack of reduction indicates a decrease in metabolic activity, which can be an early indicator of cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[11][12][13][14] It is a direct measure of cell lysis and membrane integrity.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[15][16][17][18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.
By combining these assays, we can obtain a holistic view of this compound's effect on cell health, from metabolic function and membrane integrity to the induction of programmed cell death.
Experimental Design: The Foundation of Reliable Results
A well-designed experiment is crucial for generating reproducible and trustworthy data. The following schematic outlines the overall workflow for validating the non-cytotoxicity of this compound.
Caption: Experimental workflow for this compound non-cytotoxicity validation.
Key Experimental Parameters
-
Cell Lines:
-
HepG2 (ATCC® HB-8065™): A human liver carcinoma cell line, representing a key metabolic organ.[20]
-
MCF7 (ATCC® HTB-22™): A human breast adenocarcinoma cell line, a widely used model for cancer research.
-
-
This compound Concentrations: A concentration range of 0.1 µM to 100 µM is recommended. This wide range will help to identify any dose-dependent effects and establish a concentration at which no toxicity is observed.
-
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the solvent itself is not causing any cytotoxic effects.
-
Positive Control:
-
-
Incubation Times: 24 and 48 hours. These time points allow for the detection of both acute and more delayed cytotoxic effects.
Detailed Experimental Protocols
Part 1: Cell Culture and Seeding
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[24]
-
Culture MCF7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.[25][26]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
For MTT and LDH assays, seed cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
For the Annexin V/PI apoptosis assay, seed cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Part 2: Treatment
-
Prepare stock solutions of this compound and positive controls in an appropriate solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound and the positive control in the respective cell culture media. Ensure the final solvent concentration in the vehicle control and all treatment wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound, positive control, vehicle control, or fresh medium (negative control).
-
Incubate the plates for 24 and 48 hours.
Part 3: Cytotoxicity Assays
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[27]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well of the 96-well plate and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[28]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
-
After the incubation period, collect both the floating and adherent cells from each well of the 6-well plates.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation and Interpretation
For clear and concise presentation, summarize the quantitative data from the MTT and LDH assays in tables.
Table 1: Effect of this compound on HepG2 and MCF7 Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | HepG2 Cell Viability (%) - 24h | HepG2 Cell Viability (%) - 48h | MCF7 Cell Viability (%) - 24h | MCF7 Cell Viability (%) - 48h |
| Negative Control | - | 100 ± SD | 100 ± SD | 100 ± SD | 100 ± SD |
| Vehicle Control | - | 98 ± SD | 97 ± SD | 99 ± SD | 98 ± SD |
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control | (e.g., 1 µM Doxorubicin) |
Table 2: Effect of this compound on HepG2 and MCF7 Membrane Integrity (LDH Assay)
| Treatment | Concentration (µM) | HepG2 % Cytotoxicity - 24h | HepG2 % Cytotoxicity - 48h | MCF7 % Cytotoxicity - 24h | MCF7 % Cytotoxicity - 48h |
| Negative Control | - | 0 ± SD | 0 ± SD | 0 ± SD | 0 ± SD |
| Vehicle Control | - | 1 ± SD | 2 ± SD | 1 ± SD | 1 ± SD |
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control | (e.g., 1 µM Doxorubicin) |
The results from the Annexin V/PI assay should be presented as quadrant plots from the flow cytometer, clearly showing the percentage of cells in each population (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
A finding of non-cytotoxicity for this compound would be supported by:
-
MTT Assay: Cell viability remaining high (e.g., >90%) across all tested concentrations of this compound, comparable to the negative and vehicle controls.
-
LDH Assay: The percentage of cytotoxicity remaining low (e.g., <10%) for this compound-treated cells, similar to the negative and vehicle controls.
-
Annexin V/PI Assay: The vast majority of this compound-treated cells remaining in the viable quadrant (Annexin V-/PI-), with no significant increase in apoptotic or necrotic populations compared to controls.
Conclusion
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Evaluation of cytotoxic, antimicrobial, and antioxidant activities of Echium italicum L. in MCF-7 and HepG2 cell lines. International Journal of Plant Based Pharmaceuticals. Available at: [Link]
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A Comparative Guide to Confirming the Stereochemistry of Desotamide's Amino Acid Residues
For researchers in natural product synthesis, drug development, and microbial biochemistry, the precise determination of molecular stereochemistry is a critical, non-negotiable aspect of structure elucidation. The desotamide family of cyclic hexapeptide antibiotics, originally isolated from Streptomyces species, presents a compelling case study in this analytical challenge.[1][2] These non-ribosomally synthesized peptides are known to incorporate non-proteinogenic and D-amino acids, making a definitive stereochemical assignment essential for understanding their biosynthesis, structure-activity relationships (SAR), and potential for therapeutic development.[3]
This guide provides an in-depth comparison of the primary analytical methodologies for confirming the stereochemistry of the amino acid residues within this compound A and its analogues. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.
The Stereochemical Puzzle of this compound A
This compound A, first reported in 1997 from Streptomyces sp. NRRL 21611, is a cyclic hexapeptide with significant antibacterial activity against Gram-positive pathogens.[1][4] Its structure has been established as cyclo-(L-allo-isoleucyl-L-asparaginyl-glycyl-L-tryptophyl-L-leucyl-D-leucyl). The presence of both a D-amino acid (D-leucine) and a non-proteinogenic L-amino acid (L-allo-isoleucine) underscores the necessity of rigorous stereochemical analysis.
Core Methodologies for Stereochemical Determination
The confirmation of amino acid stereochemistry in a cyclic peptide like this compound invariably begins with the hydrolysis of the peptide bonds to liberate the constituent amino acids. Following this crucial first step, several analytical techniques can be employed. This guide will focus on a comparative analysis of two major approaches: the indirect method of Marfey's analysis and the direct method of chiral gas chromatography-mass spectrometry (GC-MS).
Marfey's Method: The Indirect Approach
Marfey's method is a robust and widely adopted indirect technique for determining the absolute configuration of amino acids.[5] The core principle of this method is the derivatization of the chiral amino acids from the hydrolysate with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. This reaction creates diastereomers that can be separated using standard reverse-phase high-performance liquid chromatography (HPLC).
The L-FDAA reagent reacts with L-amino acids to form L-L diastereomers and with D-amino acids to form L-D diastereomers. These diastereomers have different physicochemical properties and, therefore, distinct retention times on an achiral HPLC column. By comparing the retention times of the derivatized amino acids from the this compound hydrolysate to those of derivatized D- and L-amino acid standards, the absolute configuration of each residue can be unequivocally assigned.
Experimental Workflow: Marfey's Analysis
Caption: Workflow for Marfey's Analysis of this compound.
Detailed Protocol for Marfey's Analysis of this compound A
I. Acid Hydrolysis:
-
Place approximately 0.1-0.5 mg of this compound A in a screw-capped vial.
-
Add 500 µL of 6 M HCl.
-
Seal the vial tightly and heat at 110°C for 24 hours to ensure complete hydrolysis of the peptide bonds.
-
After cooling, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried hydrolysate in 100 µL of deionized water.
II. Derivatization with L-FDAA:
-
To the 100 µL aqueous solution of the hydrolysate, add 40 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with a suitable mobile phase (e.g., 50% acetonitrile in water) to a final volume of 1 mL for HPLC analysis.
-
In parallel, prepare derivatized standards of L-allo-isoleucine, D-allo-isoleucine, L-asparagine, D-asparagine, L-tryptophan, D-tryptophan, L-leucine, and D-leucine following the same procedure.
III. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 50 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Analysis: Compare the retention times of the derivatized amino acids from the this compound hydrolysate with those of the prepared standards. Typically, the L-FDAA derivatives of D-amino acids elute later than their L-counterparts.
Advanced Marfey's Method
A significant evolution of the classical approach is the "Advanced Marfey's Method," which couples HPLC with mass spectrometry (LC-MS). This is particularly advantageous for identifying non-proteinogenic or unexpected amino acids, as the mass spectrometer provides molecular weight information for each derivatized amino acid, aiding in its identification without relying solely on retention time comparison with standards.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): The Direct Approach
Chiral GC-MS offers a direct method for separating amino acid enantiomers. In this technique, the amino acids in the hydrolysate are first derivatized to increase their volatility and thermal stability. The derivatized enantiomers are then separated on a chiral stationary phase (CSP) within the GC column. The mass spectrometer serves as a highly sensitive and selective detector.
Experimental Workflow: Chiral GC-MS
Caption: Workflow for Chiral GC-MS Analysis of this compound.
Detailed Protocol for Chiral GC-MS Analysis of this compound A
I. Acid Hydrolysis:
-
Follow the same acid hydrolysis protocol as described for Marfey's method.
II. Derivatization:
-
Esterification: To the dried hydrolysate, add 200 µL of 3 N HCl in isopropanol. Seal the vial and heat at 100°C for 30 minutes. Evaporate the reagent under a stream of nitrogen.
-
Acylation: Add 100 µL of methylene chloride and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue. Seal the vial and heat at 60°C for 15 minutes. Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent, such as ethyl acetate, for GC-MS injection.
-
Prepare derivatized standards of the relevant D- and L-amino acids using the same procedure.
III. GC-MS Analysis:
-
GC Column: A chiral capillary column, such as Chirasil-L-Val.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at a rate of 4°C/min.
-
MS Detector: Electron ionization (EI) source at 70 eV. Scan a mass range of 50-500 amu.
-
Analysis: Identify the amino acid derivatives based on their mass spectra and determine their stereochemistry by comparing their retention times to the prepared chiral standards.
Comparative Analysis of Methodologies
The choice between Marfey's method and chiral GC-MS depends on several factors, including the available instrumentation, the complexity of the sample, and the specific analytical goals.
| Feature | Marfey's Method (HPLC-UV/MS) | Chiral GC-MS |
| Principle | Indirect: Derivatization with a chiral reagent to form diastereomers, separated on an achiral column. | Direct: Derivatization to increase volatility, followed by separation of enantiomers on a chiral column. |
| Instrumentation | HPLC with UV or MS detector. | Gas chromatograph with a mass spectrometer. |
| Speed | Generally longer analysis times due to HPLC run times. | Typically faster analysis times per sample. |
| Sensitivity | Good sensitivity, especially with MS detection. | Very high sensitivity, particularly with selected ion monitoring (SIM). |
| Resolution | Good resolution of many amino acid diastereomers. The C3 Marfey's method can resolve all isoleucine stereoisomers. | Excellent resolution of enantiomers on a dedicated chiral column. |
| Confirmation | MS detection in Advanced Marfey's provides molecular weight confirmation. | Mass spectra provide structural information for identification. |
| Applicability | Broadly applicable to a wide range of amino acids, including non-proteinogenic ones. | Effective for volatile amino acid derivatives; may require specific derivatization protocols for certain amino acids. |
| Cost | Reagents and columns are generally less expensive than chiral GC columns. | Chiral GC columns can be more expensive. |
| Key Advantage | Does not require a specialized chiral column. | Direct separation provides unambiguous enantiomeric resolution. |
| Potential Pitfall | Incomplete derivatization or side reactions can complicate analysis. | Derivatization must be quantitative and not induce racemization. |
Conclusion: A Self-Validating Approach to Stereochemical Confirmation
For a comprehensive and trustworthy determination of the stereochemistry of this compound's amino acid residues, a multi-faceted approach is often the most rigorous. While both Marfey's method and chiral GC-MS are powerful techniques, their orthogonal nature can be leveraged for mutual validation.
For instance, an initial screen using the widely accessible Marfey's method can provide a solid foundation for the stereochemical assignments. Subsequently, chiral GC-MS can be employed to confirm these findings with a direct separation method, offering a higher degree of certainty. The use of advanced Marfey's method with LC-MS is particularly valuable for identifying any unexpected or modified amino acid residues that may be present.
Ultimately, the choice of methodology will be guided by the specific research context. However, by understanding the underlying principles, experimental nuances, and comparative strengths and weaknesses of each technique, researchers can confidently and accurately elucidate the complex stereochemical landscape of this compound and other fascinating natural products.
References
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Fazal, A., Webb, M. E., & Seipke, R. F. (2020). The this compound Family of Antibiotics. Antibiotics (Basel, Switzerland), 9(8), 452. [Link]
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Song, Y., Li, Q., Liu, X., Chen, Y., Zhang, Y., Sun, A., Zhang, W., Zhang, J., & Ju, J. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. Marine drugs, 19(5), 282. [Link]
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Alves, C., Bessa, L. J., & Vasconcelos, V. (2018). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine drugs, 16(9), 306. [Link]
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Vijayasarathy, K., G-S, S., & Capon, R. J. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of natural products, 79(2), 428–433. [Link]
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Alves, C., Bessa, L. J., & Vasconcelos, V. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine drugs, 21(1), 55. [Link]
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Šimek, P., & Zahradníčková, H. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2884, pp. 159-174). Humana, New York, NY. [Link]
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Miao, S., Anstee, M. R., LaMarco, K., Matthew, M., & Rake, J. B. (1997). Inhibition of bacterial RNA polymerases. Peptide metabolites from the cultures of Streptomyces sp. Journal of Natural Products, 60(8), 858–861. [Link]
Sources
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- 2. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
